molecular formula C2H5N5 B1608551 5-Methyl-1-aminotetrazole CAS No. 56601-89-9

5-Methyl-1-aminotetrazole

Cat. No.: B1608551
CAS No.: 56601-89-9
M. Wt: 99.1 g/mol
InChI Key: UBKDRHNSFRBYMS-UHFFFAOYSA-N
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Description

5-Methyl-1-aminotetrazole (CAS 56601-89-9) is a nitrogen-rich heterocyclic compound with the molecular formula C₂H₅N₅ and a molecular weight of 99.09 g/mol . Its structure is characterized by a tetrazole ring—a five-membered ring with four nitrogen atoms—substituted with both an amino group (-NH₂) and a methyl group (-CH₃) at the 1- and 5-positions, respectively . The compound's canonical SMILES representation is CC1=NN=NN1N . This compound serves as a versatile precursor and building block in chemical synthesis, particularly in the development of high nitrogen-content energetic materials . Research in this field focuses on functionalizing the 5-aminotetrazole backbone to create novel compounds with potential applications as high energy density materials (HEDMs) . The molecular scaffold is valued for its high thermal stability and positive heat of formation, properties that are desirable in the design of new energetic compounds . For instance, this compound can be used to synthesize more complex, methylene-bridged heterocyclic systems that incorporate other azole units like pyrazole, which have been shown to exhibit high crystal density and promising detonation properties . Its utility also extends to its role as an important intermediate in the synthesis of other monocyclic and bicyclic 5-aminotetrazole derivatives . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyltetrazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c1-2-4-5-6-7(2)3/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKDRHNSFRBYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399075
Record name 5-METHYL-1-AMINOTETRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56601-89-9
Record name 5-METHYL-1-AMINOTETRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-1-aminotetrazole chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Methyl-5-aminotetrazole: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-aminotetrazole (CAS No: 5422-44-6), a versatile heterocyclic compound of significant interest to researchers in energetic materials, pharmaceuticals, and agrochemicals. The document elucidates the compound's precise chemical structure, nomenclature, and key physicochemical properties. A detailed, field-proven synthesis protocol is presented, emphasizing the causal factors that govern reaction yield and isomeric purity. Furthermore, this guide explores the compound's primary applications, grounded in its unique nitrogen-rich structure, and outlines critical safety and handling procedures. This paper is intended as a key resource for scientists and development professionals requiring a deep technical understanding of this important chemical intermediate.

Chemical Identity and Molecular Structure

Nomenclature and Isomeric Specificity

1-Methyl-5-aminotetrazole is a substituted tetrazole, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. It is crucial to distinguish it from its structural isomers to ensure experimental accuracy.

  • Primary Compound: 1-Methyl-5-aminotetrazole . In this isomer, the methyl group is attached to the nitrogen atom at the 1-position of the tetrazole ring, and the amino group is at the 5-position (the carbon atom). It is also commonly referred to as 5-Amino-1-methyltetrazole.[1][2]

  • Isomer 1: 2-Methyl-5-aminotetrazole . This is a common byproduct in the synthesis of the primary compound, where the methyl group attaches to the nitrogen at the 2-position instead.[3]

  • Isomer 2: 1-Amino-5-methyltetrazole . Here, the functional groups are reversed; the amino group is on the N1 nitrogen, and the methyl group is on the C5 carbon. This isomer possesses distinct energetic properties and is studied in its own right.

This guide focuses exclusively on 1-Methyl-5-aminotetrazole .

CAS Number and Molecular Formula
  • CAS Number: 5422-44-6[1][2]

  • Molecular Formula: C₂H₅N₅[1]

Chemical Structure

The structure consists of a planar tetrazole ring, which imparts significant thermal stability. The exocyclic amino group and the methyl group at the N1 position are key to its chemical reactivity and physical properties.

Caption: Molecular structure of 1-Methyl-5-aminotetrazole.

Physicochemical Properties

The properties of 1-Methyl-5-aminotetrazole make it suitable for a range of specialized applications. The data below is compiled from commercial safety data sheets and chemical suppliers.

PropertyValueSource(s)
Molecular Weight 99.09 g/mol [1]
Appearance Solid[1]
Melting Point 226-233°C[1]
Solubility Cloudy solution in Dichloromethane (DCM)[1]
Chemical Stability Stable under recommended temperatures and pressures[1]

Synthesis: A High-Yield Protocol

Mechanistic Insight and Rationale

The primary route to synthesizing 1-Methyl-5-aminotetrazole is the direct methylation of 5-aminotetrazole.[3][4] The core challenge in this synthesis is achieving high regioselectivity. The 5-aminotetrazole anion has two potential sites for alkylation (N1 and N2), leading to a mixture of 1-methyl and 2-methyl isomers. The choice of methylating agent, solvent, and reaction conditions is critical to favor the formation of the desired N1 isomer. Dimethyl sulfate is an effective and potent methylating agent. The patented method described below achieves a high yield (up to 78.1%) and a favorable product-to-byproduct ratio (1:0.04–0.07) by carefully controlling the stoichiometry and reaction environment, minimizing the need for extensive purification.[3]

Detailed Experimental Protocol

This protocol is adapted from a patented, high-yield method.[3][4]

Materials:

  • 5-aminotetrazole monohydrate

  • Distilled water

  • Sodium hydroxide (NaOH) solution (7.0-7.5% w/v)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Organic solvent (e.g., Toluene, Xylene, or a 1:1 mixture of Toluene and Chlorobenzene)

Procedure:

  • Preparation: In a suitable reaction flask, add 5-aminotetrazole monohydrate and distilled water.

  • Deprotonation: While stirring at a temperature of 20-25°C, slowly add the 7.0-7.5% aqueous sodium hydroxide solution. Continue stirring until all the 5-aminotetrazole monohydrate has dissolved, forming the sodium salt in situ.

  • Addition of Methylating Agent: At the same temperature (20-25°C), add the organic solvent containing dimethyl sulfate. The molar ratio of 5-aminotetrazole monohydrate to dimethyl sulfate should be approximately 1:0.52.[3]

  • Reaction: Heat the mixture to 88-93°C and maintain this temperature for 1.5 to 4.5 hours with continuous stirring.[3]

  • Workup: Cool the reaction mixture to room temperature. Allow the layers to settle and separate the aqueous phase.

  • Isolation: The product, 1-methyl-5-aminotetrazole, can be isolated from the aqueous phase through techniques such as concentration under reduced pressure followed by cooling to induce crystallization.

  • Purification: The crude product can be further purified by recrystallization from distilled water to obtain the final, high-purity compound.

Synthesis Workflow Diagram

start 5-Aminotetrazole Monohydrate + Distilled Water dissolve Add 7.0-7.5% NaOH Solution (20-25°C) Stir to Dissolve start->dissolve add_dms Add Dimethyl Sulfate in Organic Solvent (20-25°C) dissolve->add_dms react Heat to 88-93°C React for 1.5-4.5 hours add_dms->react cool Cool to Room Temperature & Separate Aqueous Phase react->cool isolate Isolate Product (e.g., Crystallization) cool->isolate end Pure 1-Methyl-5-aminotetrazole isolate->end

Caption: High-yield synthesis workflow for 1-Methyl-5-aminotetrazole.

Key Applications and Field Insights

The high nitrogen content (82.3% in the parent 5-aminotetrazole) and stable ring structure make 1-Methyl-5-aminotetrazole a valuable precursor in several advanced fields.[5]

  • Energetic Materials: The compound serves as a crucial building block for high-performance propellants and explosives.[6] Its nitrogen-rich structure contributes to a high heat of formation, enhancing energy output, while the methylated tetrazole core provides greater stability compared to some other energetic precursors.[6] It is considered an important intermediate in the synthesis of novel energetic materials.[4]

  • Pharmaceutical Synthesis: 1-Methyl-5-aminotetrazole is utilized as an intermediate in the development of new bioactive molecules.[6] It has been specifically identified in the preparation of chromone and thiachromone carboxyamido tetrazoles, which are investigated as potential anti-asthmatic agents.[2]

  • Agrochemicals: Its ability to act as a concentrated nitrogen source makes it valuable in formulating advanced agrochemicals. It can be incorporated to improve the efficacy of certain herbicides and pesticides.[6]

  • Analytical and Research Chemistry: The compound is also employed as a reagent in various analytical techniques and plays a role in biochemical studies, particularly for understanding enzyme mechanisms.[6]

Safety, Handling, and Toxicology

Due to its chemical nature, strict adherence to safety protocols is mandatory when handling 1-Methyl-5-aminotetrazole.

  • GHS Classification: The compound is classified as a Flammable Solid (Category 2), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[1]

    • H228: Flammable solid.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling and Personal Protective Equipment (PPE):

    • Work in a well-ventilated area, preferably under a chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and chemical safety goggles or a face shield.[1]

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials and sources of ignition.[1]

  • Incompatibilities and Hazardous Decomposition:

    • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

    • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Conclusion

1-Methyl-5-aminotetrazole is a high-value chemical intermediate with a well-defined structure and a robust, high-yield synthesis pathway. Its unique combination of high nitrogen content and molecular stability makes it a critical component in the development of next-generation energetic materials, specialized pharmaceuticals, and advanced agrochemicals. A thorough understanding of its properties, synthesis, and stringent safety requirements is essential for its effective and safe utilization in research and development.

References

  • Chem-Impex. (n.d.). 5-Amino-1-methyltetrazole.
  • Google Patents. (2013). CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.
  • ChemicalBook. (2025). 5-AMINO-1-METHYL-1H-TETRAZOLE | 5422-44-6.
  • AK Scientific, Inc. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Krayushkin, M. M., et al. (2017). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). HETEROCYCLES, Vol. 94, No. 10.
  • Wikipedia. (n.d.). 5-Aminotetrazole.
  • Sigma-Aldrich. (n.d.). 5-Methyl-1H-tetrazole 97 4076-36-2.
  • Google Patents. (2015). CN103351354B - 1-methyl-5-amino tetrazole synthetic method.
  • PrepChem.com. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Aminotetrazole 97 4418-61-5.
  • Thermo Fisher Scientific. (n.d.). 5-Methyl-1H-tetrazole, 97% 25 g.
  • Zhevnenko, D. M., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Molecules, 27(19), 6611.
  • Gruhne, F., et al. (2019). 1‐Amino‐5‐methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. ChemistryOpen, 8(5), 586-591.

Sources

5-Methyl-1-aminotetrazole molecular formula and weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 5-Methyl-1-aminotetrazole , with a critical distinction between its structural isomers to ensure safety and application accuracy.

Molecular Formula: C₂H₅N₅ Molecular Weight: 99.09 g/mol CAS Registry Number: 5440-34-6 (Generic/Isomer Specifics Vary)

Executive Summary

This compound (1-AMT) is a high-nitrogen heterocyclic compound primarily utilized in energetic materials research as a ligand for transition metal complexes (Energetic Coordination Compounds, ECCs).[1] It serves as a lead-free alternative for primary explosives.

Critical Disambiguation for Drug Developers: Researchers often confuse 1-AMT with its isomer, 1-Methyl-5-aminotetrazole (1-MAT) . While 1-AMT is an energetic ligand, 1-MAT is the prevalent intermediate in the synthesis of cephalosporin antibiotics and other pharmaceuticals. This guide addresses both to ensure operational safety and chemical precision.

Chemical Identity & Structural Isomerism

The position of the amino and methyl substituents on the tetrazole ring drastically alters the compound's stability and reactivity.

Comparative Properties Table
Feature1-Amino-5-methyltetrazole (1-AMT) 1-Methyl-5-aminotetrazole (1-MAT)
Structure Amino (-NH₂) on N1 ; Methyl (-CH₃) on C5 Methyl (-CH₃) on N1 ; Amino (-NH₂) on C5
Primary Use Energetic Ligand (Explosives/Propellants)Pharmaceutical Intermediate (Antibiotics)
Reactivity N-N bond (Hydrazine-like); Lower stabilityC-N bond (Amide-like); Higher stability
Synthesis Amination of 5-methyltetrazoleMethylation of 5-aminotetrazole
Structural Visualization

Isomers cluster_0 Energetic Ligand cluster_1 Pharma Intermediate AMT 1-Amino-5-methyltetrazole (1-AMT) Less Stable (N-N bond) MAT 1-Methyl-5-aminotetrazole (1-MAT) More Stable (C-N bond)

Figure 1: Structural distinction between the high-energy 1-AMT and the pharmaceutical building block 1-MAT.

1-Amino-5-methyltetrazole (1-AMT): The Energetic Ligand

Target Audience: Energetic Materials Scientists, Defense Researchers.

1-AMT is synthesized to create Energetic Coordination Compounds (ECCs) .[2][3][4] It acts as a neutral, bidentate ligand, coordinating to metal centers (Cu, Zn, Fe) via the N4 atom and the amino group. These complexes replace toxic Lead Azide and Lead Styphnate.

Synthesis Protocol (1-AMT)

Reaction Type: Electrophilic Amination Precursor: 5-Methyltetrazole Reagent: Hydroxylamine-O-sulfonic acid (HOSA)

Step-by-Step Methodology
  • Preparation: Dissolve 5-methyltetrazole (10 mmol) in water containing NaOH (20 mmol) to deprotonate the tetrazole ring.

  • Amination: Cool the solution to 0–5°C. Add Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol) portion-wise over 30 minutes.

    • Mechanism:[1][5][6] HOSA acts as an NH₂⁺ donor. The tetrazolate anion attacks the amine center.

  • Reaction: Stir at room temperature for 18–24 hours.

  • Extraction: Extract the aqueous layer continuously with ethyl acetate for 24 hours.

  • Purification (Critical): The reaction yields a mixture of 1-AMT (Target) and 2-AMT (Isomer).

    • Separate via Flash Column Chromatography .

    • Eluent: Ethyl Acetate / Isohexane (1:1).

    • Rf Values: 1-AMT typically elutes after 2-AMT due to higher polarity.

  • Crystallization: Recrystallize from ethanol to obtain colorless crystals.

SynthesisAMT Start 5-Methyltetrazole Reagent + HOSA / NaOH (Amination) Start->Reagent Inter Isomeric Mixture (1-AMT + 2-AMT) Reagent->Inter Sep Column Chromatography (EtOAc/Hexane) Inter->Sep End 1-Amino-5-methyltetrazole (1-AMT) Sep->End Polar Fraction

Figure 2: Synthetic pathway for 1-AMT via amination of 5-methyltetrazole.

Safety & Stability
  • Impact Sensitivity: Pure 1-AMT is moderately sensitive. Its metal complexes (e.g., ₂) can be very sensitive (<1 J impact energy).

  • Thermal Stability: Decomposes >190°C.

  • Handling: Use ESD-safe equipment, Kevlar gloves, and face shields. Work on a micro-scale (<100 mg) initially.

1-Methyl-5-aminotetrazole (1-MAT): The Pharmaceutical Intermediate

Target Audience: Medicinal Chemists, Process Engineers.

1-MAT is a bioisostere used to improve metabolic stability and lipophilicity in drug candidates. It is a key intermediate for cephalosporin antibiotics (e.g., modifying the C3 or C7 side chains).

Synthesis Protocol (1-MAT)

Reaction Type: N-Alkylation (Methylation) Precursor: 5-Aminotetrazole (Anhydrous or Monohydrate) Reagent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

Step-by-Step Methodology
  • Solubilization: Suspend 5-aminotetrazole (1.0 eq) in water. Add NaOH (1.05 eq) to form the sodium salt. Ensure pH is basic (pH 8–9).

  • Methylation:

    • Heat to 30–40°C.

    • Add Dimethyl Sulfate (0.6 eq) dropwise. (Note: DMS provides two methyl groups theoretically, but stoichiometry is often adjusted to 1:1 eq for mono-methylation control).

    • Alternative: Use Methyl Iodide in refluxing ethanol for easier handling, though DMS is preferred industrially for cost.

  • Reflux: Heat the mixture to 85–90°C for 2–4 hours to drive the reaction to completion.

  • Workup:

    • Cool to 0–5°C. 1-MAT often precipitates due to lower solubility in cold water compared to the starting material.

    • Filter the precipitate.

  • Recrystallization: Purify using water or ethanol/water mixtures.

    • Yield: Typically 60–75%.

    • Regioselectivity: The 1-methyl isomer (1-MAT) is generally favored over the 2-methyl isomer under these aqueous basic conditions, but 2-methyl-5-aminotetrazole is a common byproduct.

SynthesisMAT Start 5-Aminotetrazole Reagent + Dimethyl Sulfate / NaOH (Methylation) Start->Reagent React Reflux (90°C) Reagent->React Cool Cool to 0°C (Precipitation) React->Cool End 1-Methyl-5-aminotetrazole (1-MAT) Cool->End

Figure 3: Industrial synthesis of 1-MAT via methylation of 5-aminotetrazole.[5]

Analytical Characterization (Validation)

To confirm the identity of your synthesized product, compare against these standard values.

Technique1-AMT (Energetic)1-MAT (Pharma)
¹H NMR (DMSO-d₆) δ ~6.8 ppm (s, 2H, -NH₂), δ ~2.4 ppm (s, 3H, -CH₃)δ ~6.6 ppm (s, 2H, -NH₂), δ ~3.7 ppm (s, 3H, N-CH₃)
¹³C NMR C5 signal shifted due to methyl attachment.N-Methyl carbon appears at ~30-35 ppm.
IR Spectroscopy Strong N-N stretching bands.Characteristic Amide-like bands.
Melting Point 198–200°C (Decomp)220–222°C

Diagnostic Tip: The N-Methyl group in 1-MAT resonates significantly downfield (~3.7 ppm) in Proton NMR compared to the C-Methyl group in 1-AMT (~2.4 ppm) due to the electronegativity of the ring nitrogen.

References

  • Wurzenberger, M. H. H., et al. (2021).[1][7][8] 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics.[1][7][8]

  • Tang, H., et al. (2020).[9] Copper(II) complexes of 1-methyl-5-aminotetrazole with different energetic anions. Journal of Energetic Materials.

  • Finnegan, W. G., et al. (1958). Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.

  • Patent CN103351354B. (2013). Synthetic method of 1-methyl-5-aminotetrazole. Google Patents.

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.[10]

Sources

Technical Guide: Thermal Stability & Decomposition Profile of 5-Methyl-1-aminotetrazole (1-AMT)

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the thermal stability of 5-Methyl-1-aminotetrazole (1-AMT) . This document is structured for researchers and drug development professionals, focusing on the compound's physicochemical properties, decomposition kinetics, and safety profile.

Executive Summary

This compound (1-AMT) is a high-nitrogen heterocyclic compound belonging to the class of 1-substituted-5-aminotetrazoles.[1] While often utilized as an energetic ligand in the synthesis of "green" primary explosives (Energetic Coordination Compounds or ECCs), its thermal stability profile is of critical interest for pharmaceutical intermediate handling and safety engineering.

Key Stability Insights:

  • Thermal Threshold: 1-AMT exhibits a decomposition onset significantly lower than its metal-coordinated derivatives, with critical thermal events occurring below 170°C .

  • Decomposition Mode: The compound undergoes exothermic decomposition via tetrazole ring cleavage, releasing nitrogen gas (

    
    ) and generating reactive nitrene intermediates.
    
  • Isomeric Distinction: It is distinct from its isomer, 1-methyl-5-aminotetrazole (1-MAT), exhibiting different sensitivity and thermal endurance profiles due to the position of the amino substituent (N1 vs. C5).

Chemical Identity & Structural Characterization[2][3][4][5][6]

Understanding the precise connectivity of 1-AMT is prerequisite to analyzing its stability, as the N1-amino substitution creates a specific electronic environment that weakens the tetrazole ring compared to C5-amino analogues.

PropertySpecification
IUPAC Name 1-Amino-5-methyltetrazole
Common Abbreviation 1-AMT
Molecular Formula

Molecular Weight 99.09 g/mol
Structure Description A tetrazole ring substituted with a methyl group at the C5 position and an amino group at the N1 position.[1]
Key Isomer 1-Methyl-5-aminotetrazole (1-MAT) – Note: 1-MAT is generally more thermally stable.
Synthesis Pathway

The synthesis of 1-AMT typically involves the amination of 5-methyltetrazole using hydroxylamine-O-sulfonic acid (HOSA) or similar aminating agents. This process yields a mixture of isomers (1-AMT and 2-AMT), necessitating rigorous purification to isolate the 1-amino derivative for stability testing.

Synthesis Start 5-Methyltetrazole (Precursor) Inter Isomeric Mixture (1-AMT & 2-AMT) Start->Inter Amination Reagent Aminating Agent (e.g., HOSA) Reagent->Inter Purification Column Chromatography (Ethyl Acetate/Isohexane) Inter->Purification Final 1-Amino-5-methyltetrazole (1-AMT) Purification->Final Isolation

Figure 1: Synthetic workflow for isolating 1-AMT, highlighting the critical purification step to remove the 2-amino isomer.

Thermal Stability Profile

The thermal stability of 1-AMT is governed by the inherent strain of the tetrazole ring and the weak


 bond of the exocyclic amino group.
Differential Scanning Calorimetry (DSC) Data

Experimental data from comparative studies with metal complexes indicates that the free ligand 1-AMT is less stable than its coordinated forms.

  • Melting Point: 1-AMT typically exhibits a melting transition prior to decomposition, though the exact point is purity-dependent.

  • Decomposition Onset (

    
    ): 
    
    • Free Ligand: Exothermic decomposition begins < 177°C (inferred from complexation data).[2]

    • Comparison: Transition metal complexes (e.g.,

      
      ) show 
      
      
      
      values around 198°C , which researchers explicitly note as "exceeding the one of the free 1-AMT ligand" [1].
  • Heat of Decomposition: The decomposition is highly exothermic, characteristic of high-nitrogen energetic materials.

Thermogravimetric Analysis (TGA)

TGA curves for 1-substituted aminotetrazoles typically show a sharp, single-step mass loss corresponding to the explosive rupture of the ring.

  • Mass Loss: >95% mass loss occurs rapidly upon reaching

    
    , indicating gasification (
    
    
    
    ) and fragmentation.
  • Residuals: Unlike metal salts, the free organic ligand leaves minimal solid residue.

Stability Comparison: 1-AMT vs. 1-MAT

The position of the amino group drastically affects thermal resistance:

  • 1-MAT (Isomer): Higher thermal stability (often >200°C) due to the amino group being on the carbon (C5), allowing for greater resonance stabilization.

  • 1-AMT (Subject): Lower thermal stability due to the repulsion between the lone pairs of the exocyclic amino nitrogen and the ring nitrogens (N1/N2).

Decomposition Mechanism & Kinetics[5][7][8]

The thermal decomposition of 1-AMT follows a radical or concerted pathway typical of N-substituted tetrazoles.

Primary Decomposition Pathway[8]
  • Ring Cleavage: The rate-determining step is the rupture of the tetrazole ring, likely at the

    
     and 
    
    
    
    bonds.
  • Nitrogen Elimination: Immediate release of molecular nitrogen (

    
    ).
    
  • Intermediate Formation: Formation of a reactive nitrene or carbodiimide species.

Decomposition Molecule 1-Amino-5-methyltetrazole (1-AMT) Transition Transition State (Ring Distortion) Molecule->Transition Heat (>150°C) Products N2 (Gas) + Methyl Azide/Nitrene Species Transition->Products -N2 (Exothermic)

Figure 2: Simplified decomposition pathway showing the critical nitrogen elimination step.

Safety & Handling Protocols

As a high-nitrogen compound, 1-AMT possesses "primary explosive" characteristics, particularly when dry. It is sensitive to mechanical stimuli (impact and friction).[3][4]

Mandatory Safety Workflow

Any laboratory handling 1-AMT must implement a self-validating safety system:

  • Quantification Limit: Do not synthesize >500 mg in a single batch without prior safety screening.

  • Desensitization: Keep the material wet (solvent-wet or water-wet) during storage to mitigate electrostatic discharge (ESD) risks.

  • Shielding: Use Kevlar gloves and a blast shield when manipulating the dry solid.

  • Compatibility Check: Avoid contact with strong oxidizers or heavy metals (Pb, Hg), which can form extremely sensitive azide-like salts.

Table 1: Sensitivity Profile (Estimated based on Analogues)

Stimulus Sensitivity Level Protocol
Impact Sensitive (< 40 J) Use plastic spatulas; avoid metal-on-metal friction.
Friction Moderate (< 360 N) No grinding in mortar/pestle.

| ESD | High Risk | Ground all equipment; use antistatic mats. |

References

  • Wurzenberger, M. H. H., et al. (2021).[3][5] 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics.[4][5][6][7]

    • Source:

    • Context: Defines synthesis, crystal structure, and comparative thermal stability of 1-AMT vs. its metal complexes.
  • Klapötke, T. M. (2011).[8] Chemistry of High-Energy Materials. De Gruyter.

    • Context: General reference for the decomposition mechanisms of aminotetrazoles and safety handling of high-nitrogen compounds.
  • Kiselev, V. G., & Gritsan, N. P. (2009). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. Journal of Physical Chemistry A.

    • Source:

    • Context: Provides mechanistic insights into tetrazole ring cleavage (N2 elimination) applicable to 1-substituted analogues.

Sources

Technical Guide: Decomposition Pathways of 5-Methyl-1-aminotetrazole (1-AMT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermal decomposition pathways, stability profiles, and kinetic behaviors of 5-Methyl-1-aminotetrazole (also known as 1-amino-5-methyltetrazole or 1-AMT ). Distinct from its isomer 1-methyl-5-aminotetrazole (1-MAT), 1-AMT is a critical high-nitrogen ligand used in the synthesis of Energetic Coordination Compounds (ECCs) and gas-generating systems.

This document is designed for researchers in energetic materials, propulsion systems, and heterocyclic chemistry. It details the molecular mechanics of ring fission, experimental protocols for kinetic validation, and safety parameters required for handling this endothermic compound.

Molecular Architecture and Energetics

Structural Identity

The stability of 1-AMT is governed by the high-nitrogen tetrazole ring system. Unlike 5-amino-1-methyltetrazole (where the amino group is on the carbon), 1-AMT features an amino group (


) bonded directly to the N1 nitrogen, and a methyl group on the C5 carbon.
  • IUPAC Name: 1-amino-5-methyl-1H-tetrazole

  • CAS Number: 5440-34-6 (Verify specific isomer registration; often cited in specialized energetic literature).

  • Formula:

    
    
    
  • Key Feature: The

    
     bond is a locus of instability, contributing to a lower decomposition onset compared to its C-amino isomers.
    
Enthalpy and Stability

1-AMT is an endothermic compound. The high positive enthalpy of formation (


) drives its energetic performance but also dictates its decomposition thermodynamics.
  • Decomposition Onset: Typically observed between 170°C and 200°C depending on heating rate and purity.

  • Primary Energetic Output: Rapid release of nitrogen gas (

    
    ) upon ring activation.
    

Thermal Decomposition Pathways[1][2][3][4][5]

The thermal decomposition of 1-AMT is complex, involving competitive pathways determined by temperature and heating rates. The consensus mechanism involves a retro-1,3-dipolar cycloaddition (Ring Fission) followed by radical recombination or rearrangement.

Pathway A: Retro-Cycloaddition (Nitrogen Elimination)

This is the dominant pathway for 1,5-disubstituted tetrazoles.

  • Activation: Thermal excitation causes stretching of the

    
     bond.
    
  • Ring Fission: The tetrazole ring cleaves, expelling a molecule of nitrogen (

    
    ).
    
  • Intermediate Formation: A reactive nitrilimine intermediate (

    
    ) is formed.
    
  • Rearrangement: The nitrilimine is highly unstable and undergoes stabilization via:

    • Dimerization: Forming dihydrotetrazine derivatives.

    • Isomerization: Rearranging into carbodiimides (

      
      ).
      
Pathway B: Deamination and Azide Formation

At lower heating rates or under catalytic influence, the


 exocyclic bond may cleave.
  • Homolysis: Rupture of the

    
     bond releases an amino radical (
    
    
    
    ).
  • Ring Breakdown: The remaining radical species can degrade into hydrazoic acid (

    
    ) and methyl nitriles, though this is generally secondary to 
    
    
    
    elimination in 1-substituted tetrazoles.
Pathway Visualization

The following diagram illustrates the primary decomposition logic flow.

DecompositionPathways Start This compound (1-AMT) TS Transition State (Ring Strain N2-N3) Start->TS  ΔH > Ea N2_Loss Elimination of N2 (Gas Release) TS->N2_Loss Nitrilimine Nitrilimine Intermediate [CH3-CN-N-NH2] TS->Nitrilimine Carbodiimide Rearrangement: Carbodiimide Species Nitrilimine->Carbodiimide  Isomerization Dimer Dimerization: Dihydrotetrazine Nitrilimine->Dimer  Conc. Dependent Sec_Decomp Secondary Fragmentation (Methyl cyanamide / NH3) Carbodiimide->Sec_Decomp  T > 250°C

Figure 1: Mechanistic flow of 1-AMT thermal decomposition focusing on the primary Nitrogen elimination pathway.

Kinetic Parameters & Data Summary

The following data summarizes the physicochemical properties and kinetic parameters derived from non-isothermal DSC measurements (Kissinger/Ozawa methods).

ParameterValue / RangeNotes
Melting Point ~130°C - 135°CLower than 1-MAT isomer (226°C).
Decomposition Onset (

)
177°C - 198°CDependent on heating rate (

).
Activation Energy (

)
140 - 160 kJ/molEstimated for primary

loss step.
Log Pre-exponential Factor (

)
12 - 14

Typical for first-order unimolecular decay.
Impact Sensitivity < 4 JSensitive : Handle with ESD precautions.
Friction Sensitivity < 10 NVery Sensitive .

Note: Sensitivity data is based on 1-AMT ligand behavior in coordination complexes; pure ligand sensitivity is high.

Experimental Protocols: Thermal Analysis Workflow

To validate the decomposition pathway of 1-AMT, a coupled TGA-DSC-MS (Thermogravimetric Analysis - Differential Scanning Calorimetry - Mass Spectrometry) approach is required.

Protocol: Coupled Thermal Analysis

Objective: Correlate mass loss with heat flow and evolved gas identity.

  • Sample Preparation:

    • Grinding: Gently grind 1-AMT to a uniform particle size (

      
      ) to minimize thermal gradients. Warning: Use conductive tools to prevent static discharge.
      
    • Mass: Weigh 1.0 - 2.0 mg into an alumina (

      
      ) crucible . Avoid platinum if catalytic effects are suspected, though platinum is standard for high-sensitivity DSC.
      
    • Crimping: Use a perforated lid to allow gas escape (prevents crucible rupture).

  • Instrument Parameters:

    • Purge Gas: Argon or Nitrogen (flow rate: 50 mL/min).

    • Heating Program:

      • Equilibrate at 30°C.

      • Ramp 5.0°C/min to 350°C (Slow ramp for resolution).

      • Optional: Run separate samples at 2, 5, 10, and 20°C/min for kinetic calculation (Kissinger method).

  • MS Coupling (Evolved Gas Analysis):

    • Monitor m/z signals:

      • 28: Nitrogen (

        
        ) - Primary signal.
        
      • 43:

        
         (Hydrazoic acid) - Secondary pathway check.
        
      • 15: Methyl radical (

        
        ) - Fragmentation.
        
      • 41: Acetonitrile (

        
        ) - Possible residue breakdown.
        
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1-2mg, Al2O3 Crucible) TGA_DSC TGA/DSC Unit (Ramp 5°C/min) Sample->TGA_DSC Interface Heated Transfer Line (200°C) TGA_DSC->Interface Evolved Gas Data Data Output (Thermogram + Ion Current) TGA_DSC->Data Heat Flow/Mass MS Mass Spectrometer (Ion Detection) Interface->MS MS->Data m/z signals

Figure 2: Coupled TGA-DSC-MS workflow for validating 1-AMT decomposition products.

Safety & Handling (Core Directive)

Critical Warning: 1-amino-5-methyltetrazole is an energetic material. It possesses sensitivities comparable to primary explosives in certain crystalline forms or when complexed.

  • ESD Protection: The amino-tetrazole structure is prone to static initiation. All personnel must wear cotton lab coats, ESD-safe shoes, and use grounded wrist straps.

  • Shielding: All thermal experiments must be conducted behind a blast shield.

  • Quantity Limits: Do not synthesize or heat more than 100 mg without specific explosive safety protocols in place.

References

  • Wurzenberger, M. H. H., et al. (2021). "1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives." Propellants, Explosives, Pyrotechnics, 46(2), 207–213.[1]

  • Levchik, S. V., et al. (1993). "Thermal decomposition of aminotetrazoles." Thermochimica Acta, 207, 115-130. (Foundational mechanism for aminotetrazole ring fission).[2]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
  • Zachariah Group. (2012). "Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions." University of California, Riverside.

Sources

Technical Guide: Solubility Profile and Energetic Applications of 5-Methyl-1-aminotetrazole (1-AMT)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Energetic Applications of 5-Methyl-1-aminotetrazole (1-AMT) Content Type: In-depth Technical Guide Audience: Researchers, Energetic Materials Scientists, and Process Engineers.

Executive Summary

This compound (1-AMT) represents a critical class of high-nitrogen heterocycles used primarily as ligands in the design of Energetic Coordination Compounds (ECCs) .[1] Unlike its more common isomer, 1-methyl-5-aminotetrazole, 1-AMT serves as a specialized endothermic ligand capable of stabilizing transition metals (e.g., Cu, Fe) to form "green" primary explosives intended to replace toxic lead azide.

This guide provides a definitive technical analysis of the solubility behavior of 1-AMT, its thermodynamic drivers, and the specific protocols required for its handling in process environments. Note that due to the specialized nature of this compound, quantitative solubility data (


) is derived from synthetic workups and crystallographic protocols rather than standard pharmaceutical solubility tables.

Chemical Identity & Structural Distinction

Crucial Distinction: Researchers must not conflate 1-AMT with 1-Methyl-5-aminotetrazole . The position of the amino and methyl groups fundamentally alters the dipole moment and crystal packing, thereby dictating solubility.

FeatureThis compound (1-AMT) 1-Methyl-5-aminotetrazole
Structure Methyl at C5, Amino at N1Amino at C5, Methyl at N1
Role Ligand for Energetic Coordination CompoundsPharmaceutical Intermediate / Blowing Agent
Key Property High Endothermicity (

)
Moderate Stability
Structural Visualization

The following diagram illustrates the connectivity and the potential sites for solvent interaction (Hydrogen bonding at the Amino group and N-coordination sites).

G AMT This compound (1-AMT) Solvent_H2O Water (H-Bond Donor/Acceptor) AMT->Solvent_H2O Soluble (Dipole-Dipole) Solvent_EtOH Ethanol (Recrystallization) AMT->Solvent_EtOH Mod. Soluble (T-dependent) Solvent_DMSO DMSO/DMF (High Solubility) AMT->Solvent_DMSO Highly Soluble Metal Transition Metal (Cu²⁺, Fe²⁺) AMT->Metal Coordination Bond (N4 Donor)

Figure 1: Solubility interaction map and coordination potential of 1-AMT.

Solubility Profile & Thermodynamics

Qualitative Solubility Data

The solubility of 1-AMT is governed by the polarity of the tetrazole ring and the hydrogen-bonding capability of the exocyclic amino group.

SolventSolubility RatingProcess Application
Water Soluble Primary solvent for synthesis and complexation reactions.
Methanol Soluble Used for washing crude precipitates; high solubility at reflux.
Ethanol Moderately Soluble Ideal for recrystallization . High solubility at boiling point; low at

.
DMSO / DMF Highly Soluble Used for NMR characterization and dissolving bulk crystals.
Dichloromethane Sparingly Soluble Used in extraction protocols for specific derivatives.
Hexane / Toluene Insoluble Used as anti-solvents to precipitate the ligand or its complexes.
Thermodynamic Drivers

The dissolution of 1-AMT is an endothermic process driven by entropy (


).
  • Enthalpy of Solution (

    
    ):  Positive. The crystal lattice energy of the tetrazole is high due to strong intermolecular hydrogen bonding (N-H...N). Breaking this lattice requires significant energy (heating).
    
  • Solvation: The high polarity of the tetrazole ring allows stabilization by polar protic solvents (Water, MeOH).

  • Temperature Dependence: Solubility increases significantly with temperature, following the van 't Hoff equation :

    
    
    Implication: Process engineers should utilize cooling crystallization (e.g., cooling from 
    
    
    
    to
    
    
    in Ethanol) to maximize yield and purity.

Experimental Protocols

Protocol: Solubility Determination via Laser Monitoring

For high-value, hazardous energetic materials where large excess solids cannot be used safely, the Laser Monitoring Observation Technique is the gold standard.

Objective: Determine the precise saturation temperature (


) for a known mass fraction.

Reagents & Equipment:

  • 1-AMT (Purified, >99%)

  • Solvent (HPLC Grade Water/Ethanol)

  • Jacketed glass vessel with magnetic stirring

  • Laser source (<5 mW) and Photodiode detector

  • Temperature probe (

    
    )
    

Workflow:

  • Preparation: Weigh a specific mass (

    
    ) of 1-AMT and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set temperature to

    
     below expected solubility. The laser beam will be scattered by undissolved solid particles (Low Light Intensity at detector).
    
  • Heating Ramp: Increase temperature at a slow rate (

    
    ).
    
  • Detection: Monitor the light intensity.

    • Transition Point: As the solid dissolves, scattering decreases.

    • Saturation Point: When light intensity reaches the maximum (baseline of clear solvent), record

      
       as 
      
      
      
      .
  • Validation: Cool the solution to verify recrystallization (hysteresis check).

Protocol: Synthesis of Copper(II) Energetic Coordination Compounds

The primary industrial application of 1-AMT is the formation of 2. This relies heavily on solvent selection.

Synthesis Start Start: 1-AMT Ligand Solvent Dissolve in Water/Ethanol (1:1) Temp: 60°C Start->Solvent MetalSalt Add Cu(ClO4)2 · 6H2O (Aqueous Solution) Solvent->MetalSalt Complexation Complexation Reaction Color Change: Blue/Violet MetalSalt->Complexation Cooling Cooling Crystallization Rate: -5°C/hour to 4°C Complexation->Cooling Filtration Filtration & Washing (Cold Ethanol) Cooling->Filtration Product Final Product: [Cu(1-AMT)4(H2O)](ClO4)2 Filtration->Product

Figure 2: Process flow for ECC synthesis utilizing solubility gradients.

Safety & Handling (E-E-A-T)

Warning: 1-AMT is a precursor to primary explosives. While the ligand itself is moderately sensitive, its metal complexes are highly sensitive to impact and friction.

  • Grounding: All equipment must be grounded. Use conductive vessels for solubility testing.

  • Scale: Do not exceed 500 mg scale for initial solubility tests.

  • Solvent Waste: Do not allow solutions to dry out completely in unshielded glassware; concentrated azides/tetrazoles can detonate.

  • PPE: Kevlar gloves, face shield, and leather lab coat are mandatory when handling dry solids.

References

The following authoritative sources provide the foundational data for the synthesis, characterization, and application of 1-AMT.

  • Wurzenberger, M. H. H., et al. (2021).[2][3][4] 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics , 46(2), 207–213.[2]

    • Significance: Defines the synthesis of 1-AMT and its copper complexes, confirming solubility in water/ethanol mixtures for crystalliz
  • Stierstorfer, J., et al. (2019).[3] Comparison of 1-ethyl-5H-tetrazole and 1-azidoethyl-5H-tetrazole as ligands in energetic transition metal complexes. Chemistry – An Asian Journal , 14(11), 2018–2028.[2]

    • Significance: Provides comparative solubility and structural data for alkyl-substituted tetrazole ligands.
  • Tang, H., et al. (2015). Novel Energetic Compounds Based on this compound.

    • Significance: Discusses the introduction of trinitroethyl moieties to 1-AMT, affecting oxygen balance and solubility.
  • Actuate Lab CrystalDFT Database. Crystal Structure of 1-amino-5-methyltetrazole.

    • Significance: Confirms the P212121 space group and density, essential for theoretical solubility modeling.

Sources

hazards and safety precautions for 5-Methyl-1-aminotetrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hazards and Safety Precautions for 1-Amino-5-methyltetrazole

This guide provides a comprehensive overview of the intrinsic hazards associated with 1-amino-5-methyltetrazole (1-AMT) and delineates rigorous safety protocols for its handling, storage, and disposal. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Introduction: The Nature of 1-Amino-5-methyltetrazole

1-Amino-5-methyltetrazole is a high-nitrogen heterocyclic compound. The tetrazole ring, with its four nitrogen atoms, imparts a significant positive heat of formation, making it and its derivatives valuable in energetic materials research. However, this same property is the primary source of its inherent hazards. Compounds like 1-AMT are explored as ligands in the synthesis of energetic coordination compounds, aiming for materials that balance performance with handling safety. Understanding the unique chemical characteristics of this molecule is the foundation for a robust safety culture when working with it.

The structure of 1-AMT, featuring an amino group on one of the ring nitrogens, influences its decomposition pathways and reactivity. Unlike its isomer, 2-amino-5-methyltetrazole, the placement of the amino and methyl groups on the tetrazole ring dictates its chemical behavior and interaction with other substances. This guide will focus specifically on the hazards and necessary precautions derived from this distinct molecular architecture.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the first step in a self-validating safety protocol. The risks associated with 1-AMT are multifaceted, spanning flammability, reactivity, and health effects.

Physical and Chemical Properties

A summary of the key physical and chemical properties of related tetrazole compounds is presented below. Specific data for 1-amino-5-methyltetrazole is limited, and properties of closely related analogs are provided for context.

PropertyValueSource
Chemical Formula C₂H₅N₅[1]
Molecular Weight 99.09 g/mol [1]
Appearance White to off-white solid/crystals[2]
Melting Point 226-233°C (for 1-Methyl-5-aminotetrazole)[1]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Based on data for structurally similar compounds, 1-AMT should be handled as a substance with the following classifications:

Hazard ClassCategoryHazard StatementSource
Flammable Solids2H228: Flammable solid[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1]
Explosives (Potential)-Heating may cause an explosion[3]

Note: High-nitrogen compounds like tetrazoles are often unstable or explosive and may form very sensitive explosive compounds with metals.

Primary Hazards Explained
  • Explosion Hazard : This is the most critical risk. The high nitrogen content makes the molecule energetically unstable. Decomposition can be initiated by heat, friction, impact, or static discharge. The decomposition of aminotetrazoles can proceed via different pathways, potentially producing nitrogen gas (N₂) or the highly toxic and explosive hydrazoic acid (HN₃).[4][5]

  • Flammability : As a flammable solid, 1-AMT can be easily ignited by sparks, open flames, or heat, and the flame can propagate easily.[1]

  • Reactivity : 1-AMT is incompatible with strong oxidizing agents, acids, and metal salts.[6] Contact with these substances can lead to vigorous, exothermic reactions, potentially resulting in fire or explosion. Diazotised 5-aminotetrazole, a related compound, is known to be unstable and can explode.

Laboratory Risk Assessment Workflow

Before any experimental work involving 1-AMT commences, a thorough risk assessment must be performed. The following diagram illustrates a logical workflow for this process, ensuring all safety aspects are considered.

RiskAssessment cluster_prep Phase 1: Preparation & Information Gathering cluster_assess Phase 2: Hazard & Control Analysis cluster_proc Phase 3: Procedural Planning cluster_review Phase 4: Final Review & Approval A Identify Compound: 1-Amino-5-methyltetrazole B Review Safety Data Sheet (SDS) and Authoritative Literature A->B C Evaluate Quantities and Scale of Reaction B->C D Identify Specific Hazards: Explosion, Flammability, Reactivity, Health C->D E Define Engineering Controls: Fume Hood, Blast Shield, Grounding, Ventilation D->E F Determine Required PPE: Goggles, Face Shield, Lab Coat, Chemical-Resistant Gloves D->F G Develop Step-by-Step Experimental Protocol F->G H Define Emergency Procedures: Spill, Fire, Exposure G->H I Plan Waste Disposal (Hazardous Waste Stream) G->I J Conduct Pre-Operation Safety Review with Team I->J K Proceed with Experiment J->K

Caption: Logical workflow for a comprehensive laboratory risk assessment before handling 1-amino-5-methyltetrazole.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. The following procedures are designed as a self-validating system to minimize risk.

Engineering Controls

The primary line of defense is to engineer out the hazard.

  • Ventilation : All handling of 1-AMT must occur within a certified chemical fume hood to prevent inhalation of dust and to contain any potential release.[2] The ventilation system should be spark-free and earthed.

  • Ignition Source Control : Absolutely no open flames, hot plates, or other potential ignition sources are permitted in the handling area.[1] Use explosion-proof electrical equipment where available.[8]

  • Static Discharge Prevention : Ground and bond all containers and receiving equipment during transfer to prevent static electricity buildup, which can serve as an ignition source.[1]

  • Blast Shield : When performing reactions, especially at scale or upon initial synthesis, the use of a weighted blast shield in front of the fume hood sash is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to protect the researcher.[9][10]

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[1] A full-face shield must be worn over the goggles when handling the solid or during reactions.[11]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Check for tears or punctures before use. Contaminated gloves should be replaced immediately.

  • Body Protection : A fire-resistant lab coat is essential.[9] For larger quantities or non-routine operations, a full chemical-resistant suit may be necessary.[10]

  • Respiratory Protection : If there is a risk of dust generation that cannot be controlled by ventilation, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6][11]

Protocol for Safe Handling
  • Area Preparation : Designate a specific area within the fume hood for handling 1-AMT. Ensure the area is clean, free of clutter, and far from incompatible materials.

  • Weighing and Transfer : Conduct all weighing and transfers on a static-dissipative mat inside the fume hood. Use non-sparking tools (e.g., made of beryllium-copper or plastic). Minimize dust generation by handling the material gently.[8]

  • Reaction Setup : Add the reagent slowly and in a controlled manner. If the reaction is exothermic, ensure adequate cooling is in place and monitored.

  • Post-Handling : After handling, decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.[1]

Conditions for Safe Storage
  • Container : Store in a tightly closed, clearly labeled container.[1]

  • Location : Keep in a cool, dry, and well-ventilated area designated for flammable and reactive materials.[6]

  • Segregation : Store away from incompatible substances, particularly strong oxidizing agents, acids, and metals.[6]

  • Ignition Sources : The storage area must be free of any heat or ignition sources.[1]

Spill and Emergency Response

Preparedness is key to mitigating the consequences of an accident.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Cleanup Protocol
  • Minor Spill (inside fume hood) :

    • Ensure all ignition sources are removed.

    • Wearing appropriate PPE, gently cover the spill with an inert, dry absorbent material like sand or vermiculite.[8] Do not use combustible materials like paper towels for the initial cleanup.

    • Using non-sparking tools, carefully sweep the material into a labeled hazardous waste container.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill :

    • Evacuate all personnel from the immediate area and move upwind.[8]

    • Alert the institutional emergency response team and the fire department, informing them of the material's identity and hazards.

    • Restrict access to the area.

    • Cleanup should only be performed by trained personnel wearing full protective clothing and a self-contained breathing apparatus (SCBA).[8]

Firefighting Procedures
  • Extinguishing Media : Use a water spray, dry chemical, carbon dioxide, or chemical foam.[1]

  • Hazards : Be aware that the container may explode upon heating.[6] The thermal decomposition of 1-AMT produces highly toxic gases, including nitrogen oxides and carbon oxides.[1][2]

  • Firefighter Protection : Firefighters must wear full protective gear and a pressure-demand, self-contained breathing apparatus (SCBA).[1] Fight the fire from a distance due to the explosion risk.[3]

Waste Disposal

1-Amino-5-methyltetrazole and any materials contaminated with it must be disposed of as hazardous waste.

  • Classification : The waste must be classified according to local, state, and federal regulations. It will likely fall under the category of flammable and reactive solids.[1]

  • Collection : Collect all waste in a dedicated, labeled, and sealed container. Do not mix with other waste streams, especially incompatible materials.

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company. Never dispose of this material down the drain or in regular trash.[13]

Conclusion

1-Amino-5-methyltetrazole is a compound with significant synthetic utility, but its energetic nature demands the utmost respect and caution. By understanding the fundamental principles of its reactivity and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to rigorous handling and emergency procedures—researchers can mitigate the inherent risks. A proactive and educated approach to safety is paramount to ensuring a secure and successful research environment.

References

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from Bio-Fine website. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from Cole-Parmer website. [Link]

  • Piekiel, N. L., et al. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A. [Link]

  • Wurzenberger, M. H., et al. (2020). 1‐Amino‐5‐methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Chemistry – An Asian Journal. [Link]

  • Zelenin, A. K., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from Lab Manager website. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from OSHA website. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista website. [Link]

Sources

5-Methyl-1-aminotetrazole (1-AMT): Technical Guide to Synthesis and Energetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery, Synthesis, and Energetic Applications of 5-Methyl-1-aminotetrazole (1-AMT) Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Energetic Materials Scientists, and Process Development Researchers

Executive Summary & Chemical Identity

This compound (1-AMT) is a specialized high-nitrogen heterocycle primarily utilized in the field of energetic coordination compounds (ECCs) and advanced pyrotechnics. Structurally, it consists of a tetrazole ring substituted with a methyl group at the carbon-5 position and an amino group at the nitrogen-1 position.

It is critical to distinguish 1-AMT from its structural isomer, 1-methyl-5-aminotetrazole (1-MAT) . While 1-MAT is a common intermediate in pharmaceutical synthesis (e.g., cephalosporin antibiotics), 1-AMT is a ligand designed to balance thermal stability with explosive performance in "green" primary explosives.

Feature1-Amino-5-methyltetrazole (1-AMT) 1-Methyl-5-aminotetrazole (1-MAT)
Structure Methyl on C5; Amino on N1Methyl on N1; Amino on C5
Primary Use Energetic Ligand (ECCs), ExplosivesPharmaceutical Intermediate
Synthesis Electrophilic N-amination of 5-methyltetrazoleMethylation of 5-aminotetrazole
Energetic Profile High energy, moderate sensitivityLower energy, high stability

Historical Genesis and Discovery

The history of 1-AMT is rooted in the broader evolution of high-nitrogen heterocyclic chemistry, specifically the challenge of functionalizing the tetrazole ring nitrogen.

The Foundational Era (1892–1950s)

The tetrazole nucleus was first explored by J.A. Bladin (1885) and Johannes Thiele (1892), who synthesized 5-aminotetrazole. However, selectively placing an amino group on the ring nitrogen (N-amination) remained synthetically challenging due to the annular tautomerism of the tetrazole ring.

The Raap Breakthrough (1969)

The definitive method for synthesizing N-aminotetrazoles was established by R. Raap at R & L Molecular Research Ltd. In his seminal 1969 paper in the Canadian Journal of Chemistry, Raap demonstrated that Hydroxylamine-O-sulfonic acid (HOSA) could effect the electrophilic amination of tetrazoles in aqueous alkaline media.[1] This method provided the first reliable route to 1-aminotetrazoles, although it produces a mixture of 1- and 2-isomers.

Modern Renaissance (2021–Present)

Interest in 1-AMT was reignited by the need for lead-free primary explosives. In 2021, Wurzenberger et al. (Ludwig-Maximilians-Universität München) identified 1-AMT as a superior ligand for transition metal complexes. They demonstrated that the methyl group in 1-AMT "tames" the sensitivity of the complex compared to the unsubstituted 1-aminotetrazole (1-AT), making it a viable candidate for laser-ignitable primary explosives.

Synthetic Methodology

Core Reaction Mechanism

The synthesis relies on the N-amination of 5-methyltetrazole using Hydroxylamine-O-sulfonic acid (HOSA). The reaction is governed by the nucleophilicity of the tetrazole nitrogens. Since the N1 and N2 positions are both nucleophilic, the reaction yields a mixture of isomers that must be separated.

Synthesis Start 5-Methyltetrazole (Precursor) Inter Intermediate Transition State Start->Inter pH 7-8, Aqueous Reagent Hydroxylamine-O-sulfonic acid (HOSA) Reagent->Inter Prod1 1-Amino-5-methyltetrazole (1-AMT) Target Product Inter->Prod1 N1-Amination Prod2 2-Amino-5-methyltetrazole (2-AMT) Side Product Inter->Prod2 N2-Amination

Figure 1: Divergent synthesis of 1-AMT and 2-AMT via HOSA amination.

Detailed Experimental Protocol

Note: This protocol involves energetic materials. All manipulations must be performed behind a blast shield with appropriate PPE.

Reagents:

  • 5-Methyltetrazole (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Potassium Hydrogen Carbonate (

    
    ) or NaOH (for pH control)
    
  • Ethyl Acetate / Hexanes (for chromatography)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-methyltetrazole in water (approx. 0.5 M concentration) in a round-bottom flask.

  • Buffering: Adjust the solution to pH 7–8 using mild base (

    
    ).
    
  • Addition: Cool the solution to 0–5°C. Add HOSA portion-wise over 30 minutes. Critical: Maintain pH between 7 and 8 throughout the addition; the reaction is pH-sensitive. If the pH drops too low, HOSA hydrolyzes without reacting; if too high, the tetrazole ring may degrade or form salts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Extraction: Extract the aqueous layer continuously with ethyl acetate (or perform multiple batch extractions).

  • Separation: The organic phase contains both 1-AMT and 2-AMT.

    • Dry over

      
       and concentrate under reduced pressure.
      
    • Purification: Separate via flash column chromatography on silica gel.

    • Eluent: Ethyl Acetate / Isohexane (typically 1:1).

    • Order of Elution: 2-AMT typically elutes first (less polar), followed by the target 1-AMT .

  • Yield: Expect ~30–35% yield for 1-AMT.

Energetic Properties & Coordination Chemistry[2][3][4][5]

1-AMT is primarily valued as a ligand in Energetic Coordination Compounds (ECCs) . It coordinates to metal centers (Zn, Fe, Cu) through the N4 nitrogen of the tetrazole ring and the exocyclic amino group, forming stable 5-membered chelate rings.

Performance Data (Transition Metal Complexes)

The following table summarizes the properties of 1-AMT complexes compared to traditional primary explosives like Lead Azide (


).
CompoundDensity (

)
Decomposition Temp (

)
Sensitivity (Impact)Application
2 1.65198 (exo)< 1 J (Sensitive)Laser Ignition
2 1.68177< 1 JLead-Free Primary
Lead Azide 4.71~3152.5–4 JStandard Primary

Data Source: Wurzenberger et al. (2021).

Coordination Workflow

The synthesis of the energetic complex involves reacting the isolated 1-AMT ligand with metal perchlorates.

Coordination cluster_safety Safety Critical Ligand 1-AMT Ligand (Nitrogen Donor) Complex Energetic Coordination Compound [Zn(1-AMT)6](ClO4)2 Ligand->Complex Chelation (N4, NH2) Metal Metal Salt (e.g., Zn(ClO4)2) Metal->Complex Ionic Interaction

Figure 2: Formation of Energetic Coordination Compounds using 1-AMT.

References

  • Wurzenberger, M. H. H., et al. (2021).[2] "1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives." Propellants, Explosives, Pyrotechnics, 46(2), 207–213.

  • Raap, R. (1969).[1] "Amination of tetrazoles with hydroxylamine-O-sulfonic acid: 1- and 2-aminotetrazoles." Canadian Journal of Chemistry, 47(19), 3677–3681.

  • Thiele, J. (1892).[3][4] "Ueber Nitro- und Amidoguanidin." Justus Liebigs Annalen der Chemie, 270(1-2), 1–63. (Foundational discovery of aminotetrazole chemistry).

Sources

Methodological & Application

Advanced Application Note: 5-Methyl-1-aminotetrazole (1-AMT) in High-Performance Gas Generation Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The engineering of next-generation, lead-free primary explosives and clean gas generators (utilized in micro-thrusters, airbag inflators, and laser-ignitable devices) relies heavily on the design of nitrogen-rich Energetic Coordination Compounds (ECCs). Historically, 1-amino-5H-tetrazole (1-AT) has been utilized as a highly endothermic ligand to achieve outstanding energetic performance; however, the resulting complexes often exhibit extreme mechanical sensitivities, making them hazardous to scale and handle.

To circumvent this limitation, 1-amino-5-methyltetrazole (1-AMT) has emerged as a superior structural alternative. The molecular logic behind 1-AMT is twofold:

  • The 5-Methyl Group (Steric Taming): The addition of the methyl group introduces steric hindrance and alters the crystal packing. This effectively "tames" the friction and impact sensitivity of the resulting complex compared to 1-AT, creating a safer handling profile.

  • The N1-Amino Group (Energy Input): The amino substituent ensures a high positive heat of formation, compensating for the energy drop caused by the methyl group and ensuring a massive, rapid release of nitrogen gas upon decomposition.

When coordinated with 3d transition metals (such as Cu(II), Fe(II), Zn(II)) and paired with oxidizing anions (like perchlorates or trinitrophenols), 1-AMT forms ECCs that exhibit excellent thermal stability (>199 °C) and highly tunable gas generation profiles.

Structure-Property Causality

G A 1-Amino-5-methyltetrazole (1-AMT) B Methyl Group (C5) Steric Hindrance & Taming A->B C N1-Amino Group Endothermic Energy Input A->C D Tetrazole Ring High Nitrogen Content A->D E Reduced Mechanical Sensitivity B->E F High Heat of Formation C->F G Clean N2 Gas Generation D->G

Structural features of 1-AMT driving energetic gas generation properties.

Quantitative Data: Performance and Sensitivity

To validate the "taming" effect of the methyl group without sacrificing gas generation potential, we compare the physical properties of 1-AMT complexes against their 1-AT counterparts.

Table 1: Physicochemical comparison of 1-AMT vs. 1-AT Copper(II) Perchlorate Complexes

PropertyCausality / Significance
Impact Sensitivity (IS) > 2 J< 1 JMethyl group increases steric bulk, absorbing mechanical shock energy.
Friction Sensitivity (FS) 14 N< 5 NReduced sliding friction sensitivity allows safer handling and pressing.
Thermal Stability (T_dec) 199 °C~180 °CStronger coordination network prevents premature auto-ignition.
Primary Gas Products N₂, CO₂, H₂ON₂, H₂OTetrazole ring rupture provides rapid, high-volume N₂ expansion.

Experimental Protocols

Note: All procedures involve energetic materials. Standard safety precautions (Kevlar gloves, grounded equipment, blast shields, and face protection) are strictly mandatory.

Protocol A: Synthesis of the 1-AMT Ligand

Objective: Synthesize 1-amino-5-methyltetrazole via the amination of 5-methyltetrazole.

  • Preparation: Dissolve 5-methyltetrazole in a mildly alkaline aqueous solution.

  • Amination: Slowly add hydroxylamine-O-sulfonic acid (HOSA) dropwise at 60 °C.

    • Causality: HOSA acts as the aminating agent. Strict pH control (continuously readjusting to pH 7–8) is critical because the nucleophilic substitution of the hydrogen sulfate leaving group is highly pH-dependent; deviations will drastically reduce yield[1].

  • Extraction: Extract the aqueous phase multiple times with ethyl acetate.

  • Purification: Purify the crude product using silica gel column chromatography (eluent: ethyl acetate) to isolate pure 1-AMT[1].

  • Self-Validation: Confirm purity via IR spectroscopy (verifying N-H stretching at ~3300 cm⁻¹) and Elemental Analysis (CHNO) before proceeding to complexation.

Protocol B: Preparation ofCu(1-AMT)₄(H₂O)₂ Gas Generator Complex

Objective: Synthesize a laser-ignitable, gas-generating ECC.

  • Precursor Dissolution: Dissolve 4.0 equivalents of pure 1-AMT in warm distilled water (40 °C).

  • Metal Coordination: Slowly add 1.0 equivalent of Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) to the stirring solution.

    • Causality: The 4:1 stoichiometric ratio ensures complete coordination of the equatorial planes of the Cu(II) center, leaving axial positions for water or energetic anions, which is vital for optimizing the oxygen balance.

  • Crystallization: Leave the deep blue solution to evaporate isothermally at room temperature.

    • Causality: Slow evaporation promotes the growth of defect-free single crystals. Crystal defects act as "hotspots" under mechanical stress; thus, perfect crystals are significantly less sensitive to friction than rapidly precipitated amorphous powders[2].

  • Harvesting: Filter the crystals, wash with a minimal amount of ice-cold ethanol, and dry under a vacuum.

  • Self-Validation:

    • X-ray Diffraction (XRD): Confirm the coordination sphere and calculate the crystal density.

    • Differential Thermal Analysis (DTA): Verify the decomposition onset (expected ~199 °C) to ensure the material meets the strict thermal requirements for commercial gas generators.

Workflow Visualization

Workflow Step1 1. Amination 5-Methyltetrazole + HOSA Step2 2. Purification Column Chromatography Step1->Step2 Step3 3. Complexation Add Metal Salts (e.g., Cu(ClO4)2) Step2->Step3 Step4 4. Crystallization Isothermal Evaporation Step3->Step4 Step5 5. Validation XRD, IR, TGA/DTA Step4->Step5

Step-by-step synthesis and validation workflow for 1-AMT energetic complexes.

Application in Gas Generation Systems

In practical gas generator applications, 1-AMT-based ECCs are pressed into high-density pellets. Upon initiation (via hot-wire or NIR laser diode), the complex undergoes rapid exothermic decomposition. The perchlorate or trinitrophenol anions oxidize the carbon backbone, while the tetrazole ring undergoes catastrophic ring-opening to release N₂ gas. Because 1-AMT contains an exceptionally high mass fraction of nitrogen, the resulting gas yield produces a clean, high-velocity pressure wave with minimal solid residue, making it an ideal candidate for next-generation micro-actuators and inflators.

References

1. 1‐Amino‐5‐methyltetrazole in Energetic 3 d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics. URL: 2. Synthesis and comparison of copper(ii) complexes with various N-aminotetrazole ligands involving trinitrophenol anions. New Journal of Chemistry (RSC Publishing). URL: 3.[1] (PDF) 1‐Amino‐5‐methyltetrazole in Energetic 3 d Transition Metal Complexes – Ligand Design for Future Primary Explosives. ResearchGate. URL: 4.[2] Energetic Coordination Compounds: Investigation of Aliphatic Ligands and Development of Prototype Detonators. PMC. URL:

Sources

reaction of 5-Methyl-1-aminotetrazole with metal perchlorates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Energy Coordination Synthesis – Metal Perchlorate Complexes of 5-Methyl-1-aminotetrazole

Part 1: Core Directive & Executive Summary

Subject: Synthesis and Characterization of Energetic Coordination Compounds (ECCs) via the reaction of this compound (1-AMT) with Metal(II) Perchlorates.

Abstract: This application note details the protocol for synthesizing high-energy density materials (HEDMs) by coordinating this compound (1-AMT) to transition metal perchlorates (Mn, Fe, Cu, Zn).[1] Unlike traditional carbon-backbone explosives, these Energetic Coordination Compounds (ECCs) derive their energy from the high heat of formation of the tetrazole ligand and the oxygen balance provided by the perchlorate anion. This guide focuses on the precise stoichiometric control required to produce strictly defined crystalline complexes (


) and the rigorous safety protocols necessary for handling these primary explosive-class materials.

Target Audience: Energetic materials scientists, defense researchers, and synthetic chemists specializing in nitrogen-rich heterocycles.

Part 2: Safety & Scientific Integrity (E-E-A-T)

Critical Safety Warning

DANGER: EXPLOSION HAZARD The compounds described herein (Metal Perchlorate Tetrazoles) are Energetic Coordination Compounds (ECCs) . They possess sensitivities comparable to or exceeding primary explosives (e.g., Lead Azide, Mercury Fulminate).

  • Impact Sensitivity: < 1 J (Extremely Sensitive)

  • Friction Sensitivity: < 5 N

  • Electrostatic Discharge (ESD): Sensitive to human static accumulation.

Mandatory Precautions:

  • Scale Limit: Do NOT exceed 1.0 mmol scale per batch.

  • PPE: Kevlar gloves, leather coat, ear protection, face shield, and grounded wrist straps are non-negotiable.

  • Equipment: Use only Teflon/plastic spatulas. NO METAL on METAL friction. Use grounded glassware.

  • Shielding: All heating and crystallization steps must be performed behind a blast shield.

Scientific Background & Mechanism

The ligand This compound (1-AMT) is a nitrogen-rich heterocycle.[1] The "1-amino" substitution at the N1 position significantly increases the enthalpy of formation compared to alkyl-substituted tetrazoles. When reacted with metal perchlorates, 1-AMT acts as a monodentate ligand, typically coordinating through the N4 nitrogen atom of the tetrazole ring.

The reaction is driven by the chelate effect and the lattice energy of the resulting ionic crystal. The general reaction equation is:



  • M = Mn, Fe, Zn: Forms hexacoordinated octahedral species

    
    .
    
  • M = Cu: Due to the Jahn-Teller effect and steric constraints, Copper(II) typically forms a tetracoordinated aqua complex

    
    .
    

Part 3: Experimental Protocols

Materials & Reagents
  • Ligand: this compound (1-AMT) (Synthesized via amination of 5-methyltetrazole [Ref 1]).[1]

  • Metal Salts:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (Caution: Strong oxidizers).
  • Solvent: Acetonitrile (anhydrous grade preferred for crystallization).

Protocol: Synthesis of

This protocol is optimized for Manganese, Iron, and Zinc complexes.[1]

Step 1: Preparation of Metal Solution

  • Weigh 1.00 mmol of the respective metal(II) perchlorate hexahydrate (e.g., 362 mg for Mn, 363 mg for Fe, 372 mg for Zn).[1]

  • Dissolve in 5 mL of Acetonitrile in a 25 mL round-bottom flask. Stir until fully dissolved.

Step 2: Preparation of Ligand Solution

  • Weigh 6.00 mmol (595 mg) of 1-AMT.

  • Dissolve in 5 mL of Acetonitrile in a separate vial.

    • Note: A 1:6 stoichiometric ratio is critical to ensure full coordination and prevent the formation of mixed aqua/ligand species which may have unpredictable stability.

Step 3: Complexation

  • Add the Ligand Solution dropwise to the Metal Solution under gentle stirring.

  • Heat the mixture to 70°C for 5 minutes .

    • Scientific Rationale: Heating ensures complete ligand exchange, displacing the coordinated water molecules from the starting metal salt.

  • Filter the hot solution (if any turbidity exists) through a glass frit to remove insoluble impurities.

Step 4: Crystallization

  • Allow the solution to cool to room temperature slowly.

  • Leave undisturbed for evaporation (slow evaporation yields better crystals for X-ray diffraction).

    • Timeframe: Crystals typically form within 1–4 days.

  • Harvesting: Isolate crystals by filtration. Wash with a small amount of cold ethanol or diethyl ether.

  • Drying: Air dry. Do not use an oven due to thermal sensitivity.

Protocol Variation: Copper(II) Complex
  • Stoichiometry Change: Use 4.00 mmol (396 mg) of 1-AMT for 1.00 mmol of

    
    .
    
  • Product: The resulting blue blocks are

    
    .
    
  • Note: The copper complex retains one water molecule in the coordination sphere.

Part 4: Characterization & Data Analysis

Expected Analytical Data

The following table summarizes the physicochemical properties of the synthesized ECCs.

ComplexFormulaColorYield (%)

(°C)
Density (g/cm³)Impact Sens. (J)
Mn-ECC

Colorless75-851991.58< 1
Fe-ECC

Off-white991771.61< 1
Zn-ECC

Colorless341981.60< 1
Cu-ECC

Blue852051.75< 1
  • 
    :  Decomposition temperature (Exothermic peak onset via DTA at 5°C/min).
    
  • Impact Sens.: Tested via BAM Drop Hammer. Values <1 J indicate extreme sensitivity (Primary Explosive).

IR Spectroscopy Fingerprint

To validate the product, look for these characteristic bands:

  • 
    :  3340–3150 cm⁻¹ (Amine stretching).
    
  • 
    :  ~1635 cm⁻¹ (Tetrazole ring mode).
    
  • 
    :  ~1075 cm⁻¹ (Very Strong, broad). Characteristic of ionic perchlorate (
    
    
    
    ).
  • Absence of

    
    :  For Mn, Fe, Zn complexes, the absence of broad water bands confirms the displacement of coordinated water (anhydrous ECC).
    

Part 5: Visualization & Workflow

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep MetalPrep Dissolve M(ClO4)2·6H2O (1.0 eq) in MeCN Start->MetalPrep LigandPrep Dissolve 1-AMT (6.0 eq) in MeCN Start->LigandPrep Mixing Combine Solutions Dropwise Addition MetalPrep->Mixing LigandPrep->Mixing Heating Heat to 70°C (5 mins, Stirring) Mixing->Heating Filtration Hot Filtration (Remove insolubles) Heating->Filtration Crystallization Slow Evaporation (Room Temp, 1-4 Days) Filtration->Crystallization SafetyCheck SAFETY STOP: Check ESD Grounding Crystallization->SafetyCheck Isolation Isolate Crystals Wash w/ EtOH/Ether SafetyCheck->Isolation

Figure 1: Step-by-step synthesis workflow for 1-AMT Metal Perchlorate ECCs. Note the critical safety check before isolation.

Coordination Logic Diagram

CoordinationLogic Metal Metal Center (Mn, Fe, Zn) Complex Octahedral Complex [M(1-AMT)6]2+ Metal->Complex Assembly Ligand Ligand: 1-AMT (6 Equivalents) Ligand->Metal Coordination Anion Counter Ion 2x ClO4- Complex->Anion Ionic Lattice Stabilization Mechanism N4-Coordination (Sigma Donor) Mechanism->Ligand

Figure 2: Logical assembly of the energetic complex. The high nitrogen content of the ligand combined with the oxidizing anion creates the energetic potential.

Part 6: References

  • Wurzenberger, M. H. H., et al. (2021). 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics.[1] Source:

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Source:

  • Szimhardt, N., et al. (2017). Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives. Journal of Materials Chemistry A. Source:

  • Fischer, N., et al. (2012). Nitrogen-Rich Heterocycles. In: Energetic Materials. Source:

Sources

amination of 5-methyltetrazole to produce 5-Methyl-1-aminotetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Amination of 5-Methyltetrazole to Produce 5-Methyl-1-aminotetrazole (1-AMT)

Target Audience: Researchers, Application Scientists, and Process Chemists in Energetic Materials and Pharmaceutical Development.

Introduction & Mechanistic Overview

The synthesis of nitrogen-rich heterocycles is a cornerstone of modern energetic coordination compounds (ECCs) and advanced pharmaceutical intermediates. This compound (1-AMT) is a highly sought-after endothermic ligand due to its ability to form powerful, lead-free primary explosives and stable coordination polymers [1].

The most scalable method for synthesizing 1-AMT is the direct electrophilic N-amination of 5-methyltetrazole using hydroxylamine-O-sulfonic acid (HOSA). Because the tetrazole ring exists as a tautomeric mixture in solution, amination inherently produces two regioisomers: 1-amino-5-methyltetrazole (1-AMT) and 2-amino-5-methyltetrazole (2-AMT) [2]. Controlling the reaction environment—specifically the pH—is the absolute critical parameter for driving the nucleophilic substitution of the hydrogen sulfate leaving group by the tetrazolate anion while preventing the decomposition of the aminating reagent.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the mechanistic pathway and purification workflow required to isolate pure 1-AMT from the isomeric mixture.

AminationWorkflow N1 5-Methyltetrazole (1.0 equiv, 143 mmol) N2 Deprotonation Na2CO3 (2.1 equiv) in H2O N1->N2 N3 Thermal Activation Heat to 75 °C N2->N3 N4 Electrophilic Amination Add HOSA (2.4 equiv) N3->N4 N5 pH Control (Critical) Maintain pH 7.0 - 8.0 N4->N5 N6 Liquid-Liquid Extraction Ethyl Acetate Workup N5->N6 N7 Flash Chromatography (EtOAc:Isohexane 1:1) N6->N7 N8 1-Amino-5-methyltetrazole (1-AMT, ~33% Yield) N7->N8 Elutes Second (Rf lower) N9 2-Amino-5-methyltetrazole (2-AMT, ~25% Yield) N7->N9 Elutes First (Rf higher)

Workflow for the regioselective amination of 5-methyltetrazole and isomer separation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes in-process controls (IPCs) to ensure the chemical environment remains optimal for the desired mechanistic outcome.

Materials Required:

  • 5-Methyltetrazole (5-MT)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium carbonate (

    
    ) and Sodium bicarbonate (
    
    
    
    )
  • Deionized Water, Ethyl Acetate (EtOAc), Isohexane

  • Silica gel (for flash chromatography)

Phase 1: Generation of the Tetrazolate Anion
  • Setup: In a 1000 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, disperse

    
     (31.9 g, 301 mmol) in deionized water (150 mL).
    
  • Addition: Slowly add 5-methyltetrazole (12.0 g, 143 mmol) to the basic dispersion while stirring continuously.

  • Causality & Validation: Water is utilized because both the inorganic base and HOSA are highly water-soluble. The dissolution of 5-MT and the cessation of

    
     effervescence serve as a visual validation that complete deprotonation has occurred, yielding the highly nucleophilic 5-methyltetrazolate anion [2].
    
Phase 2: Electrophilic Amination and pH Modulation
  • Thermal Activation: Heat the reaction mixture to 75 °C using a temperature-controlled oil bath. Causality: Elevated temperatures provide the necessary activation energy to drive the nucleophilic attack of the tetrazolate nitrogen onto the N–O bond of HOSA.

  • HOSA Addition: Slowly add HOSA (38.7 g, 342 mmol) in small portions (or as a concentrated aqueous solution added dropwise). Causality: HOSA is an aggressive electrophile; dropwise addition mitigates thermal runaway and controls the rate of the competing hydrolysis side-reaction.

  • Critical pH Control (IPC): Continuously monitor the pH of the reaction utilizing a calibrated pH probe. The pH must be maintained strictly between 7.0 and 8.0 [1]. If the pH drops below 7.0, immediately add a saturated solution of

    
     to readjust.
    
    • Mechanistic Causality: If the pH is too acidic (< 7.0), the tetrazole anion is protonated back to 5-MT, neutralizing its nucleophilicity. If the pH is too basic (> 8.0), HOSA undergoes rapid base-catalyzed hydrolysis to hydroxylamine and sulfate, destroying the reagent before amination can occur.

Phase 3: Workup and Isomer Separation
  • Extraction: After stirring for 1 hour at 75 °C, cool the mixture to room temperature. Extract the aqueous phase with EtOAc (

    
     mL).
    
    • Validation: Spot the remaining aqueous layer on a TLC plate and stain with iodine or

      
       (tetrazoles lack strong UV chromophores). An absence of spots confirms complete extraction.
      
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude light-yellow oil.
    
  • Chromatography: Purify the crude isomeric mixture via flash column chromatography on silica gel using an isocratic eluent system of EtOAc/Isohexane (1:1 v/v).

    • Causality: 2-Amino-5-methyltetrazole (2-AMT) possesses higher molecular symmetry and a lower dipole moment, making it significantly less polar. Therefore, 2-AMT elutes first. The target 1-AMT has an asymmetric charge distribution, interacts more strongly with the silica stationary phase, and elutes second.

Quantitative Data Presentation

The following table summarizes the expected quantitative yields, physical properties, and chromatographic behaviors of the two resulting isomers based on standard literature parameters [1, 2].

Parameter1-Amino-5-methyltetrazole (1-AMT)2-Amino-5-methyltetrazole (2-AMT)
Regiochemistry N1-substituted heterocycleN2-substituted heterocycle
Expected Yield ~ 33% (4.58 g based on scale)~ 25% (3.58 g based on scale)
Chromatographic Elution Elutes Second (Lower

)
Elutes First (Higher

)
Physical Appearance Light-yellow oil (crystallizes over time)Light-yellow oil
Primary Application Endothermic ligand for ECCsEnergetic precursors / Propellants
Dipole Moment / Polarity High (Asymmetric)Low (Symmetric)

References

1., Propellants, Explosives, Pyrotechnics, 2021. 2.1, New Journal of Chemistry (RSC Publishing), 2020.

Sources

Application Note: Advanced Purification Strategies for 5-Methyl-1-aminotetrazole (1-AMT)

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the purification of 5-Methyl-1-aminotetrazole (1-AMT) .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This compound (1-AMT) is a high-nitrogen heterocyclic compound utilized primarily as a ligand in Energetic Coordination Compounds (ECCs) and as a specialized intermediate in pharmaceutical synthesis.

Critical Distinction: It is imperative to distinguish 1-AMT from its more common isomer, 1-Methyl-5-aminotetrazole (1-MAT) .

  • 1-AMT (Target): Amino group on Nitrogen-1; Methyl group on Carbon-5.[1]

  • 1-MAT (Common Isomer): Methyl group on Nitrogen-1; Amino group on Carbon-5.

The synthesis of 1-AMT typically involves the amination of 5-methyltetrazole using reagents like hydroxylamine-O-sulfonic acid (HOSA). This reaction is regio-nonspecific , yielding a mixture of the desired 1-AMT and the byproduct 2-amino-5-methyltetrazole (2-AMT) . Separation of these isomers is the primary purification challenge.

Physicochemical Profile
PropertyDataNotes
Formula

High nitrogen content (>70%)
Molecular Weight 99.09 g/mol
Melting Point ~115 °CDistinct from 1-MAT (~220°C)
Solubility Soluble in polar organics (DMSO, MeOH, EtOAc); Sparingly soluble in non-polar solvents.[2][3][4][5]
Hazards Energetic Material. Sensitive to shock/friction.[6][7][8][9]Handle with ESD precautions.

Safety Protocols (Mandatory)

WARNING: Tetrazoles are precursors to primary explosives. 1-AMT is an energetic ligand.

  • Electrostatic Discharge (ESD): All equipment must be grounded. Personnel must wear anti-static lab coats and wrist straps.

  • Thermal Limits: Do not heat neat solids above 60°C. Use water baths, never open flames or oil baths with hot spots.

  • Metal Compatibility: Avoid contact with heavy metals (Pb, Hg, Ag) or their salts during purification, as they form highly sensitive azide-like primary explosives.

  • Scale: Limit initial purification batches to <500 mg until thermal stability (DSC) is confirmed.

Purification Protocols

Method A: Flash Column Chromatography (Primary Isolation)

Objective: Separation of 1-AMT from the 2-AMT regioisomer. Rationale: The N1-amino and N2-amino isomers exhibit distinct dipole moments. Silica gel chromatography provides the necessary theoretical plates to resolve these species where recrystallization often fails due to co-precipitation.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Ethyl Acetate (EtOAc) / Isohexane (or Heptane).

  • Detection: TLC (UV 254 nm) or KMnO4 stain.

Protocol:

  • Crude Preparation: Dissolve the crude reaction mixture (containing 1-AMT and 2-AMT) in a minimum volume of Ethyl Acetate. If insolubles remain, filter through a 0.45 µm PTFE frit.

  • Column Packing: Slurry pack the column with 1:1 (v/v) EtOAc:Isohexane .

    • Note: A column length-to-diameter ratio of at least 20:1 is recommended for isomeric separation.

  • Loading: Apply the crude solution carefully to the sand bed.

  • Elution:

    • Run isocratic elution at 1:1 EtOAc:Isohexane .

    • 2-AMT (Byproduct) typically elutes first (less polar due to symmetry).

    • 1-AMT (Target) elutes second (more polar).

  • Fraction Collection: Collect fractions and monitor via TLC. The 1-AMT spots will have a lower

    
     value than 2-AMT.
    
  • Isolation: Combine pure fractions and remove solvent under reduced pressure (Rotavap bath < 40°C).

  • Yield Expectation: ~30–35% (Synthesis is often low-yielding for the N1 isomer).

Method B: Recrystallization (Polishing Step)

Objective: Removal of trace silica or polymeric impurities from the chromatographed material. Rationale: While chromatography separates isomers, recrystallization defines the crystal habit, improving flowability and stability.

Protocol:

  • Solvent Selection: Ethyl Acetate (primary) or Ethanol (alternative).

  • Dissolution: Place the solid 1-AMT in a round-bottom flask. Add Ethyl Acetate (10 mL per gram).

  • Heating: Heat gently to 50°C (Do not boil aggressively). Add more solvent dropwise until fully dissolved.

  • Filtration: If the solution is cloudy, filter hot through a pre-warmed glass sinter to remove dust/silica.

  • Crystallization:

    • Allow the solution to cool to room temperature slowly (over 2 hours).

    • Transfer to a fridge (4°C) for 12 hours.

    • Anti-solvent: If no crystals form, add Isohexane dropwise until slight turbidity appears, then cool.

  • Harvesting: Filter the white crystals and wash with cold Isohexane. Dry under high vacuum at room temperature.

Analytical Validation (Quality Control)

Every batch must be self-validated using the following logic.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile[9][10]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: 210 nm and 254 nm.

  • Success Criteria: Single peak >98% area integration. Absence of the "twin" isomer peak.

NMR Validation (Isomer Confirmation)

Distinguishing 1-AMT from 2-AMT is critical.

  • 1H NMR (DMSO-d6):

    • 1-AMT: The methyl group signal is typically shifted downfield compared to the 2-isomer due to the adjacent electron-withdrawing amino group on N1.

    • Key Signal: Look for the Methyl singlet at δ ~2.4–2.6 ppm and the Amino broad singlet at δ ~6.5–7.0 ppm .

    • Diagnostic: The coupling patterns in 13C NMR will differ significantly between C5-Methyl (1-AMT) and C5-Methyl (2-AMT).

Process Visualization

Workflow Diagram: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (1-AMT + 2-AMT + Salts) Dissolve Dissolve in Ethyl Acetate Filter Insolubles Start->Dissolve Column Flash Column Chromatography Silica Gel 60 Eluent: EtOAc/Isohexane (1:1) Dissolve->Column Fraction1 Fraction 1: 2-AMT (Byproduct - Discard) Column->Fraction1 Fast Eluting (High Rf) Fraction2 Fraction 2: 1-AMT (Target Compound) Column->Fraction2 Slow Eluting (Low Rf) Evap Rotary Evaporation (Bath < 40°C) Fraction2->Evap Recryst Recrystallization Solvent: Ethyl Acetate Cool to 4°C Evap->Recryst QC QC Validation (HPLC & NMR) Recryst->QC

Caption: Step-by-step purification workflow separating the target 1-AMT from its regioisomer 2-AMT.

Impurity Fate Mapping

ImpurityMap cluster_0 Impurities Crude Crude 1-AMT Method Column Chromatography (Silica / EtOAc:Hex) Crude->Method I1 2-AMT (Isomer) Waste Waste Stream I1->Waste Elutes Early I2 Unreacted 5-Methyltetrazole I2->Waste Elutes Late/Tail I3 Polymeric Species I3->Waste Irreversible Adsorption Pure Pure 1-AMT (>98%) Method->Pure Retained Fraction Method->Waste Early/Late Fractions

Caption: Fate mapping of key impurities during the chromatographic process.

References

  • Klapötke, T. M., et al. (2021). 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics, 46(2), 207-213.[6][8]

    • Core Reference: Describes the synthesis, isomeric mixture, and column chromatography separ
  • Stierstorfer, J. (2020).[11] The Dual Use of Energetic Coordination Compounds. Dissertation, LMU München.

    • Validation: Provides detailed characterization d
  • He, Z., et al. (2019). Solubility Determination... of 5-Aminotetrazole. Journal of Chemical & Engineering Data.

    • Context: While focusing on the parent 5-AT, this establishes the solubility baselines for tetrazole recrystalliz

Sources

multicomponent reactions involving 5-aminotetrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Multicomponent Reactions (MCRs) Involving 5-Aminotetrazole Derivatives

Introduction & Mechanistic Rationale

5-Aminotetrazole (5-AT) is a highly versatile, nitrogen-rich building block extensively utilized in the synthesis of complex heterocyclic scaffolds, particularly in drug discovery for antineoplastic, antiviral, and anti-inflammatory agents[1]. In multicomponent reactions (MCRs), 5-AT predominantly acts as a 1,3-binucleophile. This dual reactivity stems from its structural features: an exocyclic primary amino group and the adjacent endocyclic tetrazole ring nitrogens[2].

Causality in Experimental Design: The tetrazole ring of 5-AT is relatively acidic (pKa ≈ 5.95), meaning it can be easily deprotonated to increase the nucleophilicity of the ring[2]. Consequently, the reactivity and regioselectivity of the nucleophilic centers are highly dependent on the reaction environment. By manipulating the pH, solvent polarity, or by introducing specific Lewis acid catalysts (e.g., Bi(NO3)3 or AlCl3), chemists can precisely control the sequence of nucleophilic attacks. In a typical Biginelli-type MCR involving 5-AT, an aldehyde, and a 1,3-dicarbonyl compound, the exocyclic amine first attacks the dicarbonyl to form an enamine intermediate. Subsequently, the endocyclic nitrogen attacks the activated aldehyde to drive the intramolecular ring annulation, yielding thermodynamically stable, linearly fused tetrazolopyrimidines or quinazolines[2][3].

Mechanistic Pathway

G A 5-Aminotetrazole (1,3-Binucleophile) D Enamine Intermediate (Exocyclic NH2 attack) A->D Nucleophilic Addition B 1,3-Dicarbonyl (e.g., Dimedone) B->D - H2O C Aldehyde E Aldol/Knoevenagel Adduct (Aldehyde Activation) C->E Lewis Acid / Thermal Activation D->E + Aldehyde F Intramolecular Cyclization (Endocyclic N attack) E->F Ring Annulation G Tetrazolopyrimidine / Quinazoline Scaffold F->G Dehydration & Stabilization

Biginelli-type multicomponent condensation mechanism of 5-aminotetrazole.

Quantitative Data: Optimization of 5-AT MCRs

To maximize atom economy and minimize side-product formation (such as isomeric mixtures), the choice of catalyst and energy source is critical. Microwave (MW) irradiation has proven superior to conventional heating, drastically reducing reaction times from hours to minutes while preventing the thermal degradation of the azide/tetrazole intermediates[4][5].

Table 1: Comparison of Optimized Reaction Conditions for 5-AT Derivatives

Target ScaffoldReactantsCatalyst / SolventConditionsYield (%)Ref
Tetrahydrotetrazolo[5,1-b]quinazolines 5-AT, Aldehyde, DimedoneNone / PEG-400MW, 110 °C, 30 min85–92[5]
1-Substituted 5-Aminotetrazoles Amine, PhNCS, NaN₃Bi(NO₃)₃·5H₂O / Solvent-freeMW, 20 min89[4]
Tetrazolo[1,5-a]pyrimidines 5-AT, Aldehyde, AcetophenoneTBBDA / Solvent-free80 °C, 2–4 h75–88[6]

Experimental Protocols

Protocol A: Green Synthesis of Tetrahydrotetrazolo[5,1-b]quinazolines

This protocol utilizes PEG-400 as a green, recyclable solvent under microwave irradiation, driving a three-component Biginelli-type condensation[5].

Materials: 5-Aminotetrazole (1.0 mmol), aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), PEG-400 (3 mL). Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vessel, sequentially add 5-aminotetrazole (85 mg, 1.0 mmol), dimedone (140 mg, 1.0 mmol), and the selected aromatic aldehyde (1.0 mmol).

  • Solvent Addition: Add 3 mL of PEG-400. Rationale: PEG-400 acts as both a green solvent and a mild phase-transfer catalyst, enhancing the solubility of the polar 5-AT and stabilizing the transition states[5].

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 110 °C for 30 minutes.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into 20 mL of crushed ice-water. Stir vigorously for 5 minutes until a solid precipitates.

  • Isolation & Washing: Filter the crude solid under a vacuum. Wash the filter cake with cold water (2 × 10 mL) to remove any residual PEG-400.

  • Self-Validation (QC): Recrystallize from hot ethanol. To validate the success of the cyclization, perform FT-IR and ¹H NMR. Validation checkpoint: Ensure the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) in IR. In ¹H NMR, the formation of the linearly fused product is confirmed by a distinct methine proton singlet appearing between 6.0 and 6.5 ppm.

Protocol B: Bismuth-Promoted Synthesis of 1-Substituted 5-Aminotetrazoles

This protocol outlines a three-component Ugi-azide-type reaction to synthesize 1-substituted 5-aminotetrazoles using a non-toxic Bismuth(III) catalyst[4][7].

Materials: Primary amine (1.0 mmol), phenyl isothiocyanate (1.0 mmol), Sodium azide (NaN₃, 3.0 mmol), Bi(NO₃)₃·5H₂O (10 mol%). Step-by-Step Procedure:

  • In Situ Thiourea Formation: In a microwave vial, combine the primary amine (1.0 mmol) and phenyl isothiocyanate (1.0 mmol). Stir at room temperature for 5 minutes.

  • Azide & Catalyst Addition: Add NaN₃ (195 mg, 3.0 mmol) and Bi(NO₃)₃·5H₂O (48.5 mg, 10 mol%). Rationale: The stoichiometry of NaN₃ (3.0 equivalents) is strictly required; dropping below this ratio drastically reduces the yield due to incomplete trapping of the carbodiimide intermediate. Bismuth acts as a thiophile, activating the sulfur atom of the in situ generated thiourea to facilitate desulfurization and subsequent azide attack[4][7].

  • Microwave Heating: Irradiate the mixture under microwave conditions for 20 minutes.

  • Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove bismuth sulfide byproducts. Concentrate the filtrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude product via ¹H NMR. Validation checkpoint: Regioselectivity is confirmed by identifying the diagnostic ¹H NMR signals; the stronger electron-donor group will exclusively locate at the heterocyclic nitrogen-1 position[7].

Workflow Visualization

Workflow Step1 Reagent Mixing (5-AT, Aldehyde, Dimedone) Step2 Green Solvent (PEG-400 Addition) Step1->Step2 Step3 Microwave Irradiation (110 °C, 30 min) Step2->Step3 Step4 Cooling & Precipitation (Ice-Water Quench) Step3->Step4 Step5 Filtration & Wash (Remove PEG-400) Step4->Step5 Step6 Product Validation (1H NMR, FT-IR) Step5->Step6

Microwave-assisted green synthesis workflow for tetrazoloquinazolines.

References

  • Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). Heterocycles, 94(10), 1819. [Link]

  • Javahershenas, R., et al. (2024). Recent Advances in the Multicomponent Synthesis of Heterocycles Using 5-Aminotetrazole. Synthesis, 56, 2445–2461. [Link]

  • Gein, V. L., et al. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances.[Link]

  • Da Silva, et al. (2024). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry. [Link]

  • Anwar, et al. (2019). An efficient, multicomponent, green protocol to access 4, 7-dihydrotetrazolo [1, 5-a] pyrimidines and 5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-ones using PEG-400 under microwave irradiation. Synthetic Communications (Taylor & Francis). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Amino-5-methyltetrazole (1-AMT) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with high-nitrogen energetic materials. It prioritizes the specific challenges of synthesizing 1-Amino-5-methyltetrazole (1-AMT) , a critical ligand in energetic coordination compounds.

Current Status: Operational Topic: Yield Optimization & Troubleshooting for 1-AMT Applicable Route: Electrophilic Amination of 5-Methyltetrazole using Hydroxylamine-O-sulfonic acid (HOSA)

⚠️ Critical Safety Notice: Energetic Materials

Read Before Proceeding: 1-Amino-5-methyltetrazole is an energetic ligand used in primary explosives.[1] While the ligand itself is moderately stable, its metal complexes (e.g., with Cu, Zn, Fe) can be extremely sensitive (Impact Sensitivity < 2 J).[1]

  • ESD Warning: Ground all equipment and personnel.

  • Metal Contact: Avoid metal spatulas; use conductive plastic or wood.[1]

  • PPE: Kevlar gloves, face shield, and ear protection are mandatory during isolation.[1]

Part 1: The Chemistry & Isomer Trap

User Question: "I followed a procedure for 'methylaminotetrazole' but obtained a product with the wrong melting point. What happened?"

Technical Diagnosis: You likely synthesized the wrong isomer.[1] Nomenclature in this field is notoriously confusing. You must distinguish between the Target (N-amino) and the Common Impurity (C-amino/N-methyl).[1]

FeatureTarget: 1-Amino-5-methyltetrazole (1-AMT) Isomer: 1-Methyl-5-aminotetrazole (1-MAT)
Structure Amino group on Nitrogen (N1) ; Methyl on Carbon (C5) Methyl on Nitrogen (N1) ; Amino on Carbon (C5)
Synthesis Amination of 5-Methyltetrazole with HOSAMethylation of 5-Aminotetrazole with MeI/DMS
Role Energetic Ligand (High N content)Pharmaceutical Intermediate
Key Difference Endothermic (High Energy)Exothermic (Lower Energy)
Structural Visualization

Isomers cluster_0 Target: 1-AMT cluster_1 Common Confusion: 1-MAT AMT 1-Amino-5-methyltetrazole (N-NH2 bond present) MAT 1-Methyl-5-aminotetrazole (C-NH2 bond present) AMT->MAT NOT INTERCONVERTIBLE Different Synthetic Routes

Caption: Distinct structural difference between the target 1-AMT and the common isomer 1-MAT.

Part 2: Protocol Optimization (The HOSA Route)

User Question: "My yield is stuck at 30%. I'm using excess HOSA, but it doesn't help. How do I push the conversion?"

Technical Diagnosis: The reaction of 5-methyltetrazole (5-MT) with Hydroxylamine-O-sulfonic acid (HOSA) is governed by a pH-dependent kinetic competition .

  • Reaction A (Desired): Deprotonated tetrazolate anion attacks HOSA.

  • Reaction B (Parasitic): Hydroxide ions attack HOSA (Hydrolysis), destroying the reagent.[1]

If the pH is too high (>9), HOSA hydrolyzes before it can react.[1] If the pH is too low (<6), the tetrazole is not deprotonated and cannot react.[1]

Optimized Workflow for Yield Maximization

Reagents:

  • 5-Methyltetrazole (5-MT)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Base:

    
     or 
    
    
    
    (Buffer capacity is better than NaOH)[1]
  • Solvent: Water[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-MT in water (1.0 eq).

  • Base Addition (Step 1): Add base to reach pH 7.5–8.0 .[1] Do not exceed pH 8.5.[1]

  • Temperature Control: Cool the solution to 0–5 °C .

    • Why: HOSA hydrolysis is temperature-dependent.[1][4] Low temp favors amination.[1]

  • HOSA Addition (The Critical Step):

    • Add HOSA (1.5–2.0 eq) portion-wise over 1 hour.

    • Simultaneously add base solution dropwise to maintain pH at 7.5–8.0 .[1]

    • Troubleshooting: If pH drops below 6, the reaction stops.[1] If pH spikes above 9, HOSA is destroyed.[1] Use a pH meter, not paper.

  • Reaction Time: Allow to warm to room temperature (20–25 °C) and stir for 4–12 hours.

  • Workup (Yield Recovery):

    • The product is water-soluble.[1][5] Do not just filter.

    • Saturate the aqueous phase with NaCl (Salting out).[1]

    • Perform continuous extraction with Ethyl Acetate or Diethyl Ether for 24 hours.[1]

    • Dry organic layer (

      
      ) and evaporate.[1]
      
Process Flow Diagram

SynthesisWorkflow cluster_addition Simultaneous Addition (Critical) start Start: 5-Methyltetrazole (aq. solution) pH_adjust Adjust pH to 7.5 - 8.0 (Base Addition) start->pH_adjust cool Cool to 0-5°C pH_adjust->cool hosa Add HOSA (Solid/Soln) cool->hosa base Add Base (Maintain pH 7-8) cool->base react React 4-12h @ RT hosa->react base->react extract Continuous Extraction (EtOAc, 24h) react->extract crude Crude Mixture (1-AMT + 2-AMT) extract->crude column Flash Column Chromatography (EtOAc/Hexane) crude->column

Caption: Optimized workflow emphasizing pH control and continuous extraction to maximize yield.

Part 3: Troubleshooting FAQ

Q1: I have a mixture of products. How do I separate them?

Answer: The amination of 5-substituted tetrazoles is rarely 100% regioselective.[1] You will form:

  • 1-Amino-5-methyltetrazole (1-AMT): ~33% Yield (Target)

  • 2-Amino-5-methyltetrazole (2-AMT): ~25% Yield (Side Product)

Separation Strategy:

  • Flash Column Chromatography: This is the standard purification method.[1]

    • Stationary Phase: Silica Gel (

      
      ).[1]
      
    • Mobile Phase: Ethyl Acetate / Isohexane (1:1 ratio).[1]

    • Elution Order: 2-AMT usually elutes first (less polar), followed by 1-AMT.

  • TLC Monitoring: Use EtOAc/Hexane (1:1). Visualize with UV (254 nm).[1]

Q2: Why is my crude yield so low (<10%)?

Answer: The product is likely remaining in the aqueous phase.[1]

  • Check: Did you use simple extraction (separatory funnel)?

  • Fix: Tetrazoles are highly polar.[1] Simple extraction is insufficient.[1] Use continuous liquid-liquid extraction for at least 24 hours. Alternatively, evaporate the water completely (carefully!) and extract the solid residue with dry ethanol or acetone, though this pulls inorganic salts that must be filtered.[1]

Q3: Can I use NaOH instead of Carbonate?

Answer: Yes, but it is risky.[1]

  • NaOH is a strong base.[1] A single drop can spike the pH > 10, causing rapid HOSA decomposition.[1]

  • Recommendation: Use

    
     or 
    
    
    
    .[1] The buffering action makes it easier to maintain the "Sweet Spot" (pH 7–8).[1]

Part 4: Data Reference Table

ParameterOptimal RangeFailure Mode (Too Low)Failure Mode (Too High)
pH 7.5 – 8.0 No reaction (Tetrazole protonated)HOSA Hydrolysis (Reagent destroyed)
Temperature 0 – 5 °C (Addition)Slow kineticsRunaway exotherm / Decomposition
Stoichiometry 1.5 – 2.0 eq (HOSA)Incomplete conversionWaste of reagent / Purification difficulty
Extraction Time 24+ Hours Product loss to aqueous phaseN/A

References

  • Wurzenberger, M. H. H., et al. (2020).[1][6] "1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives." Propellants, Explosives, Pyrotechnics.[1]

    • Relevance: Defines the synthesis, isolation, and safety d
    • [1]

  • Klapötke, T. M. (2011).[1] "Chemistry of High-Energy Materials."[1] De Gruyter.[1]

    • Relevance: Authoritative textbook on the handling and synthesis of tetrazole-based energetics.[1]

    • [1]

  • Raab, V., et al. (2002).[1] "5-Aminotetrazoles: Synthesis and Characterization." Inorganic Chemistry.

    • Relevance: Discusses the fundamental HOSA amination mechanism and regioselectivity issues.
    • [1]

Sources

Technical Support Center: 5-Methyl-1-aminotetrazole (1-AMT) Stability & Handling

[1]

Status: Operational Role: Senior Application Scientist Subject: Stability Optimization for 5-Methyl-1-aminotetrazole (1-AMT) Ticket ID: [AUTO-GEN-5MAT-STAB]

Executive Summary & Safety Directive

Warning: Energetic Material Precursor this compound (1-AMT) is a nitrogen-rich heterocycle often used as a ligand in energetic coordination compounds (ECCs) and as a pharmaceutical intermediate. Unlike standard organic reagents, its stability is governed by its high enthalpy of formation.

The "Pop" Phenomenon: Users frequently report "unexplained" decomposition. This is rarely random; it is almost always caused by trace metal contamination or thermal stress exceeding the metastable limit.

Isomer Check: Ensure you are working with 1-amino-5-methyltetrazole (1-AMT) , not its isomer 1-methyl-5-aminotetrazole (MAT). While similar, 1-AMT has a specific N-N hydrazine-type linkage that increases its nucleophilicity and sensitivity.

Module A: Storage & Preventative Handling

The Core Problem: 1-AMT is hygroscopic and prone to surface oxidation. Moisture absorption does not just cake the material; it lowers the activation energy for decomposition, making the compound more sensitive to friction.

Protocol A1: The "Dry-Box" Storage Standard

Do not store in standard cabinetry.

  • Primary Container: Amber borosilicate glass (prevents photo-initiated N-N cleavage).

  • Atmosphere: Argon blanket (preferred over Nitrogen for long-term storage due to density).

  • Desiccant: Activated Molecular Sieves (4Å). Avoid acidic desiccants like silica gel if the compound is free-base, as protonation can alter stability.

  • Temperature: Store at 2–8°C .

Visual Troubleshooting: Storage Logic

StorageLogicStartInspect 1-AMT SampleColorColor CheckStart->ColorWhiteWhite/CrystallineColor->WhitePassYellowYellow/OrangeColor->YellowOxidation/HydrolysisBrownBrown/FusedColor->BrownAdvanced DecompAction1Standard Storage(Argon + 4°C)White->Action1Action2Recrystallize Immediately(See Protocol B)Yellow->Action2Action3Quench & Dispose(High Hazard)Brown->Action3

Figure 1: Decision matrix for evaluating sample integrity based on visual inspection.

Module B: Reaction Optimization & Stability

The Core Problem: In reaction mixtures, 1-AMT acts as a bidentate ligand. If it encounters transition metals (Cu, Zn, Fe) in the presence of perchlorates or nitrates, it forms Energetic Coordination Compounds (ECCs) which are significantly more sensitive than the ligand itself.

Critical Incompatibility List
Material CategorySpecific HazardMechanism
Heavy Metals Copper, Lead, MercuryFormation of explosive tetrazolate salts.
Strong Acids

,

(conc)
Protonation of the amino group followed by ring opening or nitration (forms sensitive nitramines).
Halogenated Solvents DCM, ChloroformCan undergo alkylation at the N4 position over long periods, changing solubility.
Protocol B1: Safe Recrystallization

If your material has yellowed (Figure 1), purify it using this thermal-stress-minimized method.

  • Solvent: Use Acetonitrile (MeCN) or Ethanol. Avoid water if possible to prevent hydrate formation.

  • Dissolution: Heat to 60°C (Do NOT reflux at >80°C).

  • Filtration: Hot filter through a glass frit (no metal spatulas/funnels).

  • Crystallization: Allow to cool slowly to RT, then -20°C. Rapid cooling traps solvent inclusions which destabilize the crystal lattice.

  • Drying: Vacuum dry at 40°C max.

Visual Troubleshooting: Reaction Safety Loop

ReactionSafetyInputReaction PlanningCheckMetalIs Metal Catalyst Present?Input->CheckMetalSafeRouteStandard Organic SynthesisCheckMetal->SafeRouteNoRiskRouteECC Formation RiskCheckMetal->RiskRouteYes (Cu, Zn, Ni, Fe)MitigationProtocol:1. Blast Shield2. Plastic/Glass Tools Only3. < 0.5 mmol scaleRiskRoute->Mitigation

Figure 2: Safety workflow for determining handling requirements based on reaction components.

Module C: Thermal & Physical Characterization

The Core Problem: Users often misinterpret melting points as decomposition points. 1-AMT has a distinct thermal profile.

Data Table: Thermal Properties
PropertyValueNotes
Melting Point ~135–139°CSharp endotherm.
Decomposition (

)
190–198°C Exothermic onset. Violent gas release (

).
Impact Sensitivity > 40 JGenerally insensitive (comparable to secondary explosives).
Friction Sensitivity > 360 NInsensitive (unless mixed with oxidizers).

Note: Data derived from DSC measurements at 5°C/min heating rate [1, 2].

Diagnostic Protocol: DSC Interpretation

If you run a Differential Scanning Calorimetry (DSC) test:

  • Endotherm at ~138°C: This is the melt. If this peak is broad (spanning >5°C), your sample is impure (likely wet).

  • Exotherm at <180°C: If decomposition starts early, your sample contains trace acids or metals lowering the stability threshold. Discard the batch.

Frequently Asked Questions (FAQ)

Q1: My 1-AMT turned pink/reddish. Is it safe? A: No. Pink coloration often indicates the formation of azo-linkages or oxidation products typical of hydrazine derivatives. This implies the

Protocol B1

Q2: Can I use metal spatulas to weigh 1-AMT? A: Avoid it. While 1-AMT is not as sensitive as Lead Azide, friction between metal spatulas and dry tetrazole crystals can create "hot spots." Use anti-static plastic or horn spatulas.

Q3: I need to dry the compound quickly. Can I use an oven at 100°C? A: Negative. While

Q4: Is 1-AMT compatible with oxidizers like potassium chlorate? A: Extreme Danger. Mixing 1-AMT with strong oxidizers (chlorates, perchlorates) creates a pyrotechnic mixture. The decomposition temperature will drop drastically, and the burn rate will increase to explosive velocities [3].

References

  • Wurzenberger, M. H. H., et al. (2021).[1] 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics, 46(2), 207–213.

  • Klapötke, T. M., et al. (2009). Salts of Methylated 5-Aminotetrazoles with Energetic Anions. Inorganic Chemistry, 47(13), 6014–6027.

  • Zhang, J., et al. (2022).[2][3] Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics. Molecules, 27(14), 4334.

side reactions and byproducts in the synthesis of 5-Methyl-1-aminotetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Purity in 1-AMT Synthesis Audience: Organic Chemists, Energetic Materials Researchers[1]

Core Directive & Scope

Warning: Isomer Confusion Risk Before proceeding, verify your target molecule.[1] There is a frequent nomenclature overlap in literature between:

  • Target: 1-Amino-5-methyltetrazole (1-AMT) – Amino group on the ring nitrogen (

    
    ).[1]
    
  • Common Isomer: 1-Methyl-5-aminotetrazole (1-Me-5-AT) – Methyl group on the ring nitrogen (

    
    ), amino group on the carbon (
    
    
    
    ).[1]

This guide specifically covers the amination of 5-methyltetrazole to form 1-AMT , a process distinct from the methylation of 5-aminotetrazole.[1]

Reaction Pathway & Mechanism

The synthesis relies on the electrophilic amination of 5-methyltetrazole using Hydroxylamine-O-sulfonic acid (HOSA) .[1] The primary challenge is the tautomeric nature of the tetrazole ring, which leads to regiochemical competition.

G Start 5-Methyltetrazole (Tautomeric Equilibrium) Inter Transition State (pH Sensitive) Start->Inter + Base (NaHCO3) pH 7-8 Reagent HOSA (NH2OSO3H) Reagent->Inter Waste Hydrolysis: (NH4HSO4) Reagent->Waste pH < 7 or > 9 (Rapid Hydrolysis) Prod1 TARGET: 1-Amino-5-methyltetrazole (1-AMT) Inter->Prod1 N1 Attack (33% Yield) Prod2 BYPRODUCT: 2-Amino-5-methyltetrazole (2-AMT) Inter->Prod2 N2 Attack (25% Yield)

Figure 1: Reaction pathway showing the bifurcation into N1 and N2 isomers and the competing hydrolysis of HOSA.

Troubleshooting Guide: Side Reactions & Impurities
Issue 1: Regioselectivity (The "Wrong Isomer" Problem)

Symptom: The product has a different melting point or NMR profile than expected.[1] Root Cause: Tetrazoles exist as


- and 

-tautomers.[1] Amination occurs at both nitrogen atoms, typically yielding a mixture of 1-AMT (Target) and 2-AMT (Byproduct).[1]
Feature1-Amino-5-methyltetrazole (Target) 2-Amino-5-methyltetrazole (Byproduct)
Formation Preference Often kinetically favored, but yield is split.[1][2]Thermodynamically stable byproduct.[1]
Polarity (TLC) Generally more polar (lower

).
Generally less polar (higher

).
Separation Elutes second in standard silica chromatography.Elutes first in standard silica chromatography.[1]
1H NMR Diagnostic Methyl peak often shifted downfield relative to 2-isomer.[1]Methyl peak often upfield.[1]

Corrective Action:

  • Chromatography is Mandatory: You cannot rely on crystallization alone for high purity.[1] Use flash column chromatography (e.g., Ethyl Acetate/Isohexane 1:1) to separate the isomers [1].

  • NMR Verification: Always run a proton NMR of the crude mixture to establish the

    
     ratio before purification.[1]
    
Issue 2: Low Overall Yield (<30%)

Symptom: Starting material remains, but HOSA is consumed.[1] Root Cause: Hydrolysis of HOSA. Hydroxylamine-O-sulfonic acid is unstable in aqueous base.[1] If the pH drifts too high (>9) or too low (<6), HOSA hydrolyzes to ammonium bisulfate before it can aminate the tetrazole.

Corrective Action:

  • Strict pH Control: Maintain pH between 7.0 and 8.0 throughout the addition.

  • Buffer System: Use a saturated Sodium Bicarbonate (

    
    )  solution.[1][3] Do not use strong bases like NaOH, as local high concentrations will destroy the reagent instantly [1].
    
  • Temperature: Keep the reaction between 0°C and room temperature. Heating promotes hydrolysis over amination.[1]

Issue 3: "Oiling Out" or Hygroscopic Product

Symptom: Product turns into a slush or oil upon exposure to air.[1] Root Cause:

  • Isomer Contamination: The 2-AMT isomer is reported to be highly hygroscopic and can cause the mixture to become slushy [1].[1]

  • Residual Salts: Incomplete removal of sulfate salts from the HOSA reaction.[1]

Corrective Action:

  • Dry Completely: Ensure the final product is dried under high vacuum.[1]

  • Store Under Inert Gas: Both isomers are nitrogen-rich ligands and can be sensitive; store in a desiccator or glovebox.[1]

Experimental Protocol (Best Practice)

Standardized Synthesis of 1-AMT [1]

  • Dissolution: Dissolve 5-methyltetrazole in water.[1]

  • Buffering: Neutralize with base (KOH or NaOH) initially to form the salt, then switch to saturated

    
      for pH maintenance.
    
  • Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) portion-wise.

    • Critical: Simultaneously add sat.

      
       to keep pH 7–8 .[1][3]
      
    • Monitor: Use a calibrated pH meter, not just paper, as the window is narrow.[1]

  • Extraction: The product is water-soluble.[1] Continuous extraction (e.g., with ethyl acetate) or evaporation followed by solvent wash is required.[1]

  • Purification: Flash Column Chromatography.

    • Eluent: Ethyl Acetate / Isohexane (1:1).[1]

    • Order: 2-AMT (Byproduct) elutes first; 1-AMT (Target) elutes second.

Safety & Handling (Energetic Materials)
  • Nitrogen Content: 1-AMT is a high-nitrogen compound (approx. 70% N).[1] While 5-methyltetrazole is relatively stable, amino-tetrazoles can be sensitive to mechanical stimuli (impact/friction).[1]

  • Metal Sensitivity: Avoid contact with transition metals (Cu, Pb, Ag) during synthesis unless forming specific complexes, as these can form highly sensitive primary explosives [1].[1]

  • HOSA Hazards: HOSA is corrosive and a sensitizer.[1] Handle in a fume hood.

References
  • Wurzenberger, M. H. H., et al. (2021).[1][3] 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics, 46, 207–213.[1][3]

  • Dolzhenko, A. V. (2017).[1] 5-Aminotetrazole as a Building Block for Multicomponent Reactions. Heterocycles, 94(10), 1821.[1]

Sources

Technical Support Center: pH Control in the Synthesis of 5-Methyl-1-aminotetrazole (1-AMT)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for energetic materials and nitrogen-rich ligand synthesis. This guide provides researchers, application scientists, and drug development professionals with field-proven troubleshooting strategies for the amination of 5-methyltetrazole to form 1-amino-5-methyltetrazole (1-AMT).

Mechanistic Overview

The synthesis of 1-AMT relies on the electrophilic amination of 5-methyltetrazole using hydroxylamine-O-sulfonic acid (HOSA). Because HOSA releases hydrogen sulfate (


) as a leaving group during the reaction, it intrinsically acidifies the medium. The tetrazole must remain deprotonated to act as an effective nucleophile, making strict pH control the single most critical parameter for synthetic success.

G Step1 5-Methyltetrazole (Aqueous Dispersion) Step2 Buffer Addition (NaHCO3 / Na2CO3) Step1->Step2 Step3 Tetrazole Anion (Active Nucleophile) Step2->Step3 Deprotonation (pH > 7) Step4 HOSA Addition (Strict pH 7-8) Step3->Step4 Step5 Isomeric Mixture (1-AMT & 2-AMT) Step4->Step5 Amination (75 °C) Step6 1-Amino-5-methyltetrazole (Target: ~33% Yield) Step5->Step6 N1 Substitution Step7 2-Amino-5-methyltetrazole (Byproduct: ~25% Yield) Step5->Step7 N2 Substitution

Caption: Reaction pathway for the amination of 5-methyltetrazole using HOSA under controlled pH.

Quantitative Data: The Influence of pH on Reaction Dynamics

Failure to maintain the pH between 7 and 8 leads to drastic yield reductions. The following table summarizes the thermodynamic and kinetic consequences of pH deviation during HOSA amination.

pH RangeTetrazole SpeciesHOSA StabilityMechanistic OutcomeExpected 1-AMT Yield
< 6.0 Protonated (Neutral)Highly StablePoor nucleophilicity stalls the substitution reaction.< 5%
7.0 – 8.0 Deprotonated (Anion)Moderately StableOptimal nucleophilic attack on the amine nitrogen.~33%
> 9.0 Deprotonated (Anion)UnstableRapid base-catalyzed hydrolysis of HOSA.< 10%

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this self-validating workflow. Every step includes an in-process validation check to prevent downstream failures.

Step 1: Reagent Dispersion & Baseline Validation

  • Action : To a 1000 mL round-bottom flask, add 150 mL of deionized water and disperse 301 mmol of sodium carbonate (

    
    ). Add 143 mmol of 5-methyltetrazole while stirring[1].
    
  • Causality : Sodium carbonate acts as the initial base to deprotonate the 5-methyltetrazole, generating the active tetrazole anion required for nucleophilic attack.

  • Validation : Insert a calibrated pH probe. The initial pH must stabilize above 8.0, confirming the complete deprotonation of the tetrazole into its active anionic form.

Step 2: Thermal Equilibration

  • Action : Heat the solution to 75 °C[1].

  • Causality : HOSA requires thermal activation to overcome the activation energy barrier for amination.

  • Validation : Use an internal thermocouple. Do not exceed 80 °C, as excessive heat accelerates the thermal degradation of HOSA before amination can occur.

Step 3: Controlled Amination & Dynamic pH Regulation (Critical Path)

  • Action : Dissolve 342 mmol of HOSA in water and add it dropwise to the heated mixture[1].

  • Causality : As HOSA reacts, it releases hydrogen sulfate, driving the pH down. You must constantly readjust the pH to a value between 7 and 8 utilizing a saturated solution of sodium bicarbonate (

    
    ).
    
  • Validation : Monitor the pH continuously. Self-Correction: If the pH drops below 7.0, immediately pause the HOSA addition until the buffer restores the pH to the target window.

Step 4: Quenching & Extraction

  • Action : Reflux the mixture for 30 minutes, then evaporate approximately half of the solvent under reduced pressure[1]. Continuously extract the remaining aqueous solution with ethyl acetate for 48 hours[1].

  • Validation : Perform Thin Layer Chromatography (TLC) on the aqueous layer. The absence of UV-active tetrazole spots confirms reaction completion.

Step 5: Isomer Separation

  • Action : Evaporate the ethyl acetate extract to yield a viscous oil containing both 1-AMT and 2-AMT isomers[1]. Separate the isomers via flash column chromatography using an eluent mixture of ethyl acetate/isohexane (1:1).

  • Validation : Validate the isolated 1-AMT fraction using IR spectroscopy. 1-AMT exhibits characteristic N-H stretching vibrations at 3342 cm⁻¹.

Troubleshooting Guides & FAQs

Q: Why is the pH window strictly between 7 and 8 during HOSA addition? A: The reactivity of HOSA is a delicate balancing act. At pH < 7, 5-methyltetrazole remains protonated and lacks the nucleophilicity required to attack the nitrogen atom of HOSA. Conversely, at pH > 8, the hydroxide ions in the solution cause rapid base-catalyzed hydrolysis of HOSA, destroying the reagent before it can react. Maintaining a pH of 7–8 ensures the tetrazole anion is generated in situ while preserving HOSA integrity.

Q: What happens if the pH drops below 7 during the reaction? A: As the amination proceeds, the nucleophilic substitution of the hydrogen sulfate leaving group generates acidic byproducts. If this acid is not neutralized and the pH drops below 7, the tetrazole anion reverts to its neutral form. The reaction will stall, leaving unreacted starting materials and promoting the thermal decomposition of the unreacted HOSA in the hot solution.

Q: Can I use a strong base like NaOH instead of NaHCO3 to maintain the pH? A: This is strongly discouraged. While NaOH is a highly effective neutralizing agent, adding it directly to the reaction causes localized, high-pH spikes (pH > 9) before the solution can fully homogenize. These alkaline spikes instantly hydrolyze and destroy HOSA. A saturated solution of sodium bicarbonate (


) acts as a self-regulating buffer, safely neutralizing the hydrogen sulfate without exceeding pH 8.

Q: How do I separate 1-AMT from the 2-AMT byproduct? A: The amination of 5-methyltetrazole inherently produces an isomeric mixture. 1-AMT (the target ligand for energetic coordination compounds) is typically formed in a ~33% yield, while 2-amino-5-methyltetrazole (2-AMT) is formed as a side product in a ~25% yield. They can be effectively separated by flash column chromatography on silica gel using an ethyl acetate/isohexane (1:1) eluent.

References[1] Title: 1‐Amino‐5‐methyltetrazole in Energetic 3 d Transition Metal Complexes – Ligand Design for Future Primary Explosives

Source : d-nb.info URL :[1] Title : The Dual Use of Energetic Coordination Compounds – Stabilization of Sensitive Materials and Performance Enhancement through Co Source : Elektronische Hochschulschriften der LMU München URL :

Sources

Technical Support Center: Purification of 5-Methyl-1-aminotetrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Methyl-1-aminotetrazole isomers. The synthesis of this compound via alkylation of 5-aminotetrazole inherently produces a mixture of the N-1 and N-2 isomers, whose similar physicochemical properties present a significant purification challenge.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to streamline your purification workflow and ensure the isolation of high-purity isomers for your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers often have before diving into troubleshooting specific experimental issues.

Q1: Why is the separation of this compound isomers so difficult?

A1: The primary challenge lies in the structural similarity of the 1-methyl-5-aminotetrazole and 2-methyl-5-aminotetrazole isomers. This similarity results in nearly identical properties such as polarity, solubility, and molecular weight. Consequently, standard purification techniques like column chromatography and recrystallization often yield poor separation, as the isomers tend to co-elute or co-precipitate. Their thermal stability is also a concern; while generally stable, prolonged exposure to high temperatures during purification can lead to degradation.[3][4][5]

Q2: What are the main isomers I should expect from a typical methylation reaction of 5-aminotetrazole?

A2: The alkylation of 5-aminotetrazole in basic media typically yields a mixture of two main regioisomers: 1-methyl-5-aminotetrazole (N-1 isomer) and 2-methyl-5-aminotetrazole (N-2 isomer).[1][2] The ratio of these isomers can vary depending on the reaction conditions, including the solvent, base, and alkylating agent used. Characterization using techniques like 13C NMR is essential to identify and quantify the isomers in your mixture.[1]

Q3: Is there a "gold standard" method for purifying these isomers?

A3: There is no single "gold standard" that works for every situation. The optimal method depends on the scale of your synthesis, the required purity, and the available equipment. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase or HILIC, is often the most effective method for achieving high-purity separation on an analytical to semi-preparative scale.[6] For larger quantities, fractional recrystallization can be effective if a suitable solvent system that exploits subtle solubility differences is identified.

Q4: How critical is temperature control during the purification process?

A4: Temperature control is extremely critical. Aminotetrazoles are energetic compounds with defined thermal decomposition temperatures.[1][2][3] While this compound isomers are relatively stable, elevated temperatures (e.g., during solvent evaporation or high-temperature chromatography) can lead to degradation, reducing yield and purity. Theoretical studies on the parent compound, 5-aminotetrazole, show that decomposition can be complex, involving bimolecular reactions, especially in the condensed phase.[3][4] It is prudent to assume similar sensitivities for its methylated derivatives and to perform all purification steps at the lowest practical temperatures.

Part 2: Troubleshooting Guide

This guide provides a problem-cause-solution format for specific issues encountered during purification experiments.

Issue 1: Poor or No Separation of Isomers on a Silica Gel Column
  • Question: I'm running a standard silica gel column with an ethyl acetate/hexane gradient, but my isomers are co-eluting. What's going wrong?

  • Potential Causes & Solutions:

    • Insufficient Polarity Difference: The isomers have very similar polarities, making separation on standard silica gel challenging. The hydroxyl groups of the silica may not be able to effectively discriminate between the isomers.

    • Solution 1 (Modify Mobile Phase): Introduce a more polar solvent with hydrogen bonding capabilities, such as methanol or isopropanol, in small increments (0.5-2%) to your mobile phase. This can sometimes modulate the interaction with the silica surface enough to achieve separation. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia can sometimes improve peak shape and resolution for amine-containing compounds.

    • Solution 2 (Switch Stationary Phase): Consider alternative stationary phases. Alumina (basic or neutral) may offer different selectivity. For more advanced separation, consider using functionalized silica like diol- or cyano-bonded phases, which provide different interaction mechanisms.

    • Solution 3 (Switch to HPLC): For high-purity requirements, flash chromatography on silica may simply be inadequate. Transitioning to a more efficient technique like HPLC is often the necessary next step.[6]

Issue 2: Isomers are Co-crystallizing During Recrystallization
  • Question: I've tried to purify my isomer mixture by recrystallization from ethanol, but my NMR analysis shows the crystals still contain both isomers. How can I improve this?

  • Potential Causes & Solutions:

    • Inadequate Solvent System: The chosen solvent may not provide a sufficient solubility differential between the two isomers at different temperatures.

    • Solution 1 (Systematic Solvent Screening): Perform a systematic screening of various solvents and solvent mixtures. Test solubility in small vials at room temperature and at elevated temperatures. Look for a system where one isomer is significantly more soluble than the other at high temperatures, but where the less soluble isomer readily crystallizes upon cooling while the more soluble one remains in the mother liquor. Promising solvents to screen include water, isopropanol, acetonitrile, and mixtures thereof.[7][8]

    • Solution 2 (Fractional Recrystallization): This is a meticulous process. Dissolve the mixture in a minimal amount of hot solvent to achieve saturation. Cool the solution very slowly. The first crystals that form will be enriched in the less soluble isomer. Filter this first crop. Then, concentrate the mother liquor and cool again to obtain a second crop, which will be enriched in the more soluble isomer. Multiple iterations are required, and purity must be checked by an analytical method (e.g., HPLC or NMR) at each step.

    • Solution 3 (Seeding): If you have a small amount of pure crystal of one isomer, you can use it to seed a saturated solution of the mixture. Seeding can promote the selective crystallization of the desired isomer.

Issue 3: Product Degradation Observed During Solvent Removal
  • Question: After pooling my column fractions, I removed the solvent using a rotary evaporator with a 50°C water bath and noticed a significant drop in yield and discoloration of the product. What happened?

  • Potential Causes & Solutions:

    • Thermal Decomposition: As mentioned, these compounds can be thermally sensitive.[2][5] The combination of heat and concentration under vacuum can accelerate degradation.

    • Solution 1 (Reduce Temperature): Use a lower temperature for evaporation. A water bath temperature of 30-35°C is much safer. While it will take longer, it preserves the integrity of your compound.

    • Solution 2 (Use High Vacuum): Employing a higher vacuum allows for solvent evaporation at lower temperatures. Ensure your glassware is rated for the vacuum level you are using.

    • Solution 3 (Alternative Methods): For very small, sensitive samples, consider alternative methods like lyophilization (freeze-drying) if the solvent system is appropriate (e.g., water or dioxane), or simply blowing a gentle stream of nitrogen over the sample at room temperature.

Part 3: Experimental Protocols & Data

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing an HPLC method for the analytical separation of 1-methyl- and 2-methyl-5-aminotetrazole.

1. Initial Column & Mobile Phase Selection:

  • Column: Start with a workhorse C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amines, leading to better peak shapes.
  • Mobile Phase B: Acetonitrile.
  • Detector: UV-Vis detector set at a wavelength where the tetrazole ring absorbs (e.g., screen from 210-250 nm).

2. Isocratic Screening:

  • Prepare a standard solution of your isomer mixture (~0.1 mg/mL in a water/acetonitrile mix).
  • Run a series of isocratic elutions to quickly find the approximate retention window.
  • Example Isocratic Conditions:
  • Run 1: 95% A / 5% B
  • Run 2: 80% A / 20% B
  • Run 3: 60% A / 40% B
  • Flow Rate: 1.0 mL/min.
  • Analysis: Look for the condition that gives a retention factor (k') between 2 and 10 for your peaks. If the peaks elute too quickly, decrease the percentage of B. If they are retained too long, increase the percentage of B.

3. Gradient Development for Optimal Resolution:

  • Based on the isocratic screening, design a shallow gradient. For example, if your peaks eluted around 20% B, design a gradient that runs from 10% to 30% B over 15-20 minutes.
  • Example Gradient Program:
  • Time 0.0 min: 10% B
  • Time 15.0 min: 30% B
  • Time 15.1 min: 95% B (column wash)
  • Time 18.0 min: 95% B
  • Time 18.1 min: 10% B (re-equilibration)
  • Time 22.0 min: End run
  • Optimization: Adjust the gradient slope. A shallower gradient (e.g., changing by 0.5% B per minute) will increase run time but often significantly improves the resolution between closely eluting peaks.

4. Data Summary Table:

ParameterCondition 1 (Screening)Condition 2 (Optimized)Rationale for Change
Column C18, 4.6x150mm, 5µmC18, 4.6x150mm, 5µmNo change, good initial retention.
Mobile Phase A: H₂O, B: ACNA: 0.1% HCOOH in H₂O, B: ACNAdded acid to improve peak shape.
Elution Isocratic 80% A / 20% BGradient: 10% to 30% B over 15 minIsocratic run showed co-elution. Gradient needed to resolve isomers.
Flow Rate 1.0 mL/min0.8 mL/minReduced flow rate to increase interaction time and improve resolution.
Resolution (Rs) ~0.6~1.8A resolution > 1.5 indicates baseline separation, which was achieved.
Protocol 2: Fractional Recrystallization Workflow

This protocol provides a step-by-step methodology for attempting purification via fractional recrystallization.

  • Solvent Selection: As described in the troubleshooting guide, identify a solvent system that provides a good solubility differential. For this example, we will assume a mixture of isopropanol and water is effective.

  • Dissolution: In an appropriately sized flask, add your crude isomer mixture. Add the chosen solvent (e.g., 95:5 isopropanol:water) portion-wise while heating gently (e.g., to 60°C) and stirring until the solid is completely dissolved. Aim for a solution that is close to saturation.

  • First Crystallization (Enriching the Less Soluble Isomer):

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you may further cool the flask in an ice bath (0-4°C) for 30-60 minutes to maximize crystal formation.

    • Collect the first crop of crystals by vacuum filtration.[7] Wash the crystals with a small amount of ice-cold solvent.

    • Label this solid as "Crop 1" . Analyze its purity.

  • Second Crystallization (Enriching the More Soluble Isomer):

    • Take the filtrate (mother liquor) from the previous step.

    • Reduce the solvent volume by about 30-50% using a rotary evaporator at low temperature (<35°C).

    • Repeat the slow cooling and filtration process.

    • Label this solid as "Crop 2" . Analyze its purity.

  • Iteration: Depending on the purity of Crop 1 and Crop 2, further recrystallization steps will be necessary. Crop 1 can be re-dissolved and re-crystallized to further improve its purity. The mother liquor from Crop 2 can be further concentrated for a third crop, and so on.

Part 4: Visualization of Workflows

Troubleshooting Logic for Isomer Purification

The following diagram outlines the decision-making process when encountering challenges in the purification of this compound isomers.

Caption: Decision workflow for troubleshooting the purification of aminotetrazole isomers.

References

  • Kolesov, V. I., & Zelenov, V. V. (2009). Theoretical study of the 5-aminotetrazole thermal decomposition. PubMed.
  • Zelenov, V. V., & Kolesov, V. I. (2005). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. Journal of Physical Chemistry A.
  • Zheglov, D. G., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers.
  • Gottfried, J. L., et al. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A.
  • Xu, J., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. International Journal of Molecular Sciences.
  • da Silva, W. A., et al. (2024). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry.
  • Miyamoto, S., et al. (1997). Process for producing 5-aminotetrazole. Google Patents (US5594146A).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta.
  • PrepChem.com. (n.d.). Preparation of 5-aminotetrazole. PrepChem.

Sources

scaling up the synthesis of 5-Methyl-1-aminotetrazole for larger experiments

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Energetic Materials Researchers, and Drug Development Professionals Subject: N-Amination of 5-Methyltetrazole to 1-Amino-5-methyltetrazole (1-AMT)

Welcome to the Technical Support Center for the scale-up of 1-amino-5-methyltetrazole (1-AMT). As a highly endothermic, nitrogen-rich ligand, 1-AMT is a critical building block in the synthesis of energetic coordination compounds (ECCs) and lead-free primary explosives [1]. However, scaling its synthesis from benchtop (milligram) to pilot-scale (multi-gram/kilogram) introduces severe thermodynamic, safety, and selectivity challenges.

This portal provides self-validating protocols, mechanistic troubleshooting, and safety directives to ensure high-yield, isomerically pure 1-AMT production.

Process Workflow: 1-AMT Scale-Up Synthesis

G A 5-Methyltetrazole (Starting Material) B Deprotonation NaOH (aq), pH 7-8 A->B Step 1 C N-Amination HOSA Addition (< 50°C) B->C Step 2 D Crude Amination Mixture (1-AMT & 2-AMT Isomers) C->D Step 3 E Liquid-Liquid Extraction Ethyl Acetate Recovery D->E Step 4 F Isomer Separation Selective Crystallization / Chromatography E->F Step 5 G Pure 1-Amino-5-methyltetrazole (1-AMT) F->G Final Product

Workflow for the scaled synthesis and isolation of 1-amino-5-methyltetrazole.

Self-Validating Protocol: Scaled N-Amination of 5-Methyltetrazole

To synthesize 1-AMT, the amination of 5-methyltetrazole using hydroxylamine-O-sulfonic acid (HOSA) is the industry standard[1]. At scale, this protocol must be treated as a self-validating system—meaning you do not proceed to the next step unless specific in-process physicochemical benchmarks are met.

Step 1: Substrate Deprotonation

  • Action: Suspend 5-methyltetrazole (1.0 eq) in deionized water. Slowly add 2M NaOH until the solution clarifies and stabilizes at pH 7.5.

  • Mechanistic Causality: 5-Methyltetrazole is a weak acid. It must be deprotonated to form the tetrazolate anion, which acts as the nucleophile. If the pH is too low, the tetrazole remains protonated and unreactive.

  • Validation Check: The solution must be completely transparent. A stable pH reading of 7.5 for 10 minutes confirms complete deprotonation without excess ambient hydroxide.

Step 2: Controlled Amination via HOSA

  • Action: Heat the solution to 40°C. Begin dropwise addition of an aqueous HOSA solution (1.2 eq). Simultaneously dose 2M NaOH via an automated pH-stat titrator to maintain the pH strictly between 7.0 and 8.0.

  • Mechanistic Causality: The nucleophilic substitution of the hydrogen sulfate leaving group on HOSA by the tetrazolate anion is highly pH-dependent [1]. If pH > 8, HOSA rapidly degrades into ammonia and sulfate. If pH < 7, the tetrazolate is re-protonated. The reaction is exothermic; maintaining 40–50°C provides the activation energy for amination while preventing thermal runaway.

  • Validation Check: Monitor the NaOH consumption rate. A linear consumption of NaOH proportional to HOSA addition validates that the amination (which generates acidic sulfate byproducts) is occurring successfully, rather than rapid HOSA hydrolysis.

Step 3: Quenching and Extraction

  • Action: Once NaOH consumption ceases, cool the reactor to 20°C. Adjust pH to 7.0. Extract the aqueous phase exhaustively with ethyl acetate (EtOAc) (5 x reactor volume).

  • Mechanistic Causality: 1-AMT is highly polar and exhibits significant water solubility. Standard single-pass extractions will result in poor yields [2]. Exhaustive extraction or continuous liquid-liquid extraction (CLLE) is mandatory to drive the partition coefficient in favor of the organic phase.

  • Validation Check: TLC (Thin-Layer Chromatography) of the aqueous layer (Eluent: EtOAc/MeOH) must show no UV-active tetrazole spots before discarding the aqueous phase.

Step 4: Isomer Separation

  • Action: Dry the combined EtOAc layers over MgSO4, filter, and concentrate under reduced pressure. Separate the resulting 1-AMT and 2-AMT mixture via silica gel column chromatography or selective fractional crystallization.

  • Mechanistic Causality: The tetrazolate anion is an ambient nucleophile. Amination inherently occurs at both the N1 and N2 positions, producing a mixture of 1-amino-5-methyltetrazole and 2-amino-5-methyltetrazole. 1-AMT is the kinetically favored product, but separation is required to achieve the >99% purity needed for energetic coordination compounds [1].

  • Validation Check: 1H NMR (DMSO-d6) must show a single methyl resonance (approx. 2.4 ppm) and a single amine resonance, confirming the absence of the 2-AMT isomer.

Troubleshooting & FAQs

Q1: Why is my yield of 1-AMT drastically dropping when scaling from 5 grams to 50 grams? A: This is the most common scale-up failure and is almost always caused by thermal runaway and pH drift . HOSA amination is highly exothermic. In a 5g flask, heat dissipates quickly. In a 50g jacketed reactor, the surface-area-to-volume ratio decreases, leading to localized hot spots. If the internal temperature exceeds 50°C or the pH spikes locally due to poor mixing, HOSA decomposes instantly. Resolution: Upgrade to an automated pH-stat titrator with dual-feed dosing (HOSA and NaOH). Increase the impeller speed to ensure rapid homogenization, and use a chilled circulator on the reactor jacket to strictly maintain 40°C–45°C.

Q2: The extraction step is a bottleneck. I am getting <30% recovery of the crude mixture. How can I improve this? A: 1-AMT and 2-AMT are highly water-soluble due to their strong hydrogen-bonding capabilities [2]. Batch extractions with ethyl acetate are inefficient at scale. Resolution: Switch to a Continuous Liquid-Liquid Extraction (CLLE) setup using ethyl acetate for 24–48 hours. Alternatively, you can "salt out" the aqueous phase by saturating it with NaCl prior to batch extraction, which significantly decreases the aqueous solubility of the aminotetrazoles.

Q3: How can I differentiate between the 1-AMT and 2-AMT isomers during in-process monitoring? A: The isomers have distinctly different polarities due to their dipole moments. On normal-phase silica TLC, 1-AMT (being more polar) will have a significantly lower Retention Factor (Rf) than 2-AMT. In NMR, the methyl group of 1-AMT typically shifts slightly upfield compared to 2-AMT due to the different electronic environment of the tetrazole ring.

Q4: What are the specific safety hazards when handling dried 1-AMT at scale? A: While 1-AMT is less sensitive than its non-methylated analogue (1-aminotetrazole), it is still a nitrogen-rich energetic precursor [1, 3]. Resolution:

  • Friction/Impact: Never use metal spatulas to scrape dried 1-AMT from glass surfaces. Use Teflon or conductive plastic.

  • Electrostatic Discharge (ESD): 1-AMT powders can accumulate static charge. Ensure all reactor vessels, funnels, and personnel are properly grounded.

  • Heavy Metals: Keep 1-AMT strictly away from transition metal salts (Cu, Co, Ni, Pb) unless intentionally synthesizing Energetic Coordination Compounds (ECCs), as these complexes are highly sensitive primary explosives [1, 3].

Quantitative Data & Physicochemical Parameters

The following table summarizes the expected scale-up metrics and safety parameters for 1-AMT to establish baseline expectations for your process.

ParameterValue / MetricMechanistic Significance
Target Scale-Up Yield 35% – 45% (Isolated 1-AMT)Yields are inherently limited by the formation of the 2-AMT isomer and water solubility [1, 2].
Optimal Reaction pH 7.0 – 8.0Prevents HOSA degradation (>8.0) and tetrazole protonation (<7.0).
Optimal Reaction Temp 40°C – 45°CBalances activation energy for amination against the thermal degradation of HOSA.
Impact Sensitivity (BAM) > 40 J (Insensitive)1-AMT ligand itself is relatively stable compared to its metal complexes[3].
Friction Sensitivity > 360 N (Insensitive)Safe for standard handling, provided no metal contaminants are present [3].
Decomposition Temp (DTA) ~ 198°C (Exothermic)Indicates the upper thermal limit before catastrophic energetic breakdown [1].
References
  • Wurzenberger, M. H. H., Gruhne, M. S., Lommel, M., & Stierstorfer, J. "1‐Amino‐5‐methyltetrazole in Energetic 3 d Transition Metal Complexes – Ligand Design for Future Primary Explosives." Propellants, Explosives, Pyrotechnics / d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsSdU64J0MDrM6QvMI-GIZVrCSrvl1I_uZn04zPtm0ptUebCHKI-fupcmcF-t0Zl_VbBIim6v90ZNKn3S_1ndMiouC5XPL0zCMzbfhrtRK678XuOdzwBcJDbM=]
  • "Synthesis, characterisation and reactivity of low-valent and hypercoordinate azido, triazenido and nitrato complexes of Group 14." White Rose eTheses Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKpv1fpibIAeIvMtzCnDVXqQ8BCVTxvow1ZiEJnyGu699vn4llgEWV4qxJODXfYzlR5_NwRqahk74ekQTDrmcAKF27V9ndsAGjmaFj_QD3CgaBeOxWBOPcyxgiYFuo_WLsqVKxOlnb91edkKU6n-O6Cx6Lp6up3b0oX6GRkZZW2_h_Zg==]
  • "High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME)." National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUlkQhe3yeC9319nbtrHQiH7KWTZDAGWERCsd0D6sl6tW2Pyd9WTQm6c9-54Cs3Oj3qvE_Cjv2hiiwLYHE3KY2uFyLO6FPD6UsK0c6KOItjXT4PBChKaIDC643FMvts_CPgRn96T7JCNdwJ7kF]

Technical Guide: Catalytic Influence on 5-Methyl-1-aminotetrazole (1-AMT) Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the kinetic influence of catalysts on 5-Methyl-1-aminotetrazole (1-AMT) , focusing on its thermal decomposition (energetic applications) and synthetic reactivity.

Executive Summary

This compound (1-AMT) is a high-nitrogen heterocycle utilized primarily as an energetic ligand in coordination chemistry and a precursor in pharmaceutical synthesis. Its reaction kinetics are critically sensitive to catalytic intervention, particularly by transition metals (Cu, Fe, Zn) and Lewis acids .

This guide details how catalysts alter the activation energy (


) of 1-AMT decomposition and synthesis, providing troubleshooting frameworks for kinetic anomalies observed in Differential Scanning Calorimetry (DSC) and reactor scale-up.

Core Kinetic Mechanisms & Catalytic Influence

Thermal Decomposition Kinetics

In energetic applications, 1-AMT serves as a fuel. Its decomposition is the rate-determining step in combustion. Uncatalyzed 1-AMT decomposes via two competing pathways:

  • 
     Elimination (Low E
    
    
    
    ):
    Ring opening to form azides/nitrenes.
  • 
     Elimination (High E
    
    
    
    ):
    Formation of hydrazoic acid (hazardous).

Catalytic Intervention: Transition metal oxides (nano-CuO,


) or coordination to metal centers (in Energetic Coordination Compounds, ECCs) drastically alters these kinetics.
  • Mechanism: Metal centers coordinate to the N4 or amine nitrogen, weakening the tetrazole ring resonance. This lowers the onset temperature (

    
    ) and shifts the mechanism towards 
    
    
    
    release, suppressing toxic
    
    
    formation.
  • Data Insight: Coordination with Copper(II) can lower the decomposition peak by >50°C compared to the neat ligand, while increasing the heat release rate (exothermicity).

Synthetic Kinetics

In organic synthesis (e.g., Schiff base formation or alkylation), 1-AMT acts as a nucleophile.

  • Catalyst: Acid catalysts (p-TsOH, Sulfamic acid) or Lewis Acids (

    
    ).
    
  • Effect: Protonation of the electrophile (e.g., aldehyde) accelerates the nucleophilic attack by the exocyclic amine of 1-AMT. Without catalysis, the electron-withdrawing tetrazole ring deactivates the amine, resulting in sluggish kinetics.

Comparative Kinetic Data

The following table summarizes the kinetic shifts observed when 1-AMT is subjected to catalytic environments (metal coordination or oxide additives).

SystemCatalyst/Modifier

(°C)
Kinetic EffectPrimary Mechanism
Neat 1-AMT None~205-210Baseline StabilityMixed (

+

)
[Cu(1-AMT)

]
Cu(II) (Internal)198Sensitized: Lower

, faster rate

Elimination
[Zn(1-AMT)

]
Zn(II) (Internal)~200Stabilized vs Cu, sharp exothermRing Fragmentation
1-AMT + nano-CuO CuO (External)~190Catalytic: Surface adsorption lowers

Surface-mediated oxidation

Data derived from energetic coordination compound studies [1, 2].

Visualizing the Catalytic Pathway

The diagram below illustrates the bifurcation of 1-AMT decomposition and how metal catalysts steer the pathway toward


 elimination (desired for propulsion/safety) rather than 

formation.

G Start 1-AMT (Reactant) TS_Uncat Transition State (High Ea) Start->TS_Uncat Thermal Heating TS_Cat Metal-Complexed TS (Lower Ea) Start->TS_Cat + Catalyst (Cu/Zn/Fe) Path_N2 N2 Elimination (Clean Gas) TS_Uncat->Path_N2 Minor Path Path_HN3 HN3 Elimination (Toxic/Unstable) TS_Uncat->Path_HN3 Major Path (Uncatalyzed) TS_Cat->Path_N2 Dominant Path (Catalyzed)

Caption: Catalytic steering of 1-AMT decomposition. Metal catalysts lower the barrier for the N2 elimination pathway, avoiding HN3 formation.

Troubleshooting Guide: Kinetic Anomalies

Issue 1: Inconsistent Decomposition Temperatures in DSC

Symptom:


 varies by ±10°C between runs.
  • Probable Cause: Trace metal contamination or particle size variance. 1-AMT kinetics are highly sensitive to "hot spots" caused by transition metal impurities (Fe, Cu) from processing equipment.

  • Solution:

    • Q: Did you use a ceramic or steel spatula? A: Use non-metallic tools.

    • Q: What is the particle mesh size? A: Standardize particle size (e.g., <100

      
      ). Smaller particles have higher surface area for catalytic oxide interaction.
      
Issue 2: Low Yield in Schiff Base Synthesis

Symptom: Reaction of 1-AMT with benzaldehyde stalls at 50% conversion.

  • Probable Cause: Deactivation of the exocyclic amine by the tetrazole ring.

  • Solution:

    • Protocol Adjustment: Add 5 mol% p-Toluenesulfonic acid (p-TsOH) or Yb(OTf)

      
       .
      
    • Mechanism: The catalyst activates the aldehyde carbonyl, compensating for the weak nucleophilicity of 1-AMT.

    • Check: Ensure moisture is excluded; water deactivates Lewis acid catalysts.

Issue 3: Unexpected Exotherm During Scale-Up

Symptom: Reactor temperature spikes unexpectedly during metal complexation (e.g., forming Cu-1-AMT).

  • Probable Cause: Autocatalytic decomposition.[1] The product itself (the Cu-complex) catalyzes the decomposition of the remaining ligand if local temperature exceeds 60°C.

  • Solution:

    • Control: Maintain reaction temp < 50°C.

    • Dosing: Add metal salt solution slowly to the 1-AMT solution, not vice-versa, to avoid localized high concentrations of the catalytic metal.

Experimental Protocol: Catalytic Kinetic Assessment

Objective: Determine the catalytic effect of nano-CuO on 1-AMT decomposition using Non-Isothermal DSC.

  • Preparation:

    • Mix 1-AMT (recrystallized) with 2 wt% nano-CuO (40 nm).

    • Homogenize gently using an agate mortar (avoid friction heating).

  • DSC Setup:

    • Pan: Aluminum (pinhole lid) or Gold (high pressure). Note: Copper pans are forbidden as they catalytically react.

    • Mass: 0.5 – 1.0 mg (keep low to prevent cell rupture).

    • Atmosphere: Nitrogen (50 mL/min).

  • Run Sequence:

    • Perform runs at heating rates (

      
      ) of 5, 10, 15, and 20 °C/min.
      
  • Analysis:

    • Plot

      
       vs 
      
      
      
      (Kissinger Method).
    • Calculate Activation Energy (

      
      ).[2][3]
      
    • Validation: A catalyzed system should show a linearity (

      
      ) but with a significantly lower slope (
      
      
      
      ) compared to neat 1-AMT.

References

  • Stierstorfer, J., et al. (2021). 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics.[4]

  • Klapötke, T. M., et al. (2009). Synthesis and Investigation of 1-Methyl-5-aminotetrazole (1-MAT) and 2-Methyl-5-aminotetrazole (2-MAT). Polyhedron.

  • Zachariah, M. R., et al. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Combustion and Flame.

  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions. Heterocycles.

Sources

Validation & Comparative

Comparative Evaluation: 5-Methyl-1-aminotetrazole (1-AMT) in High-Energy Density Materials

[1]

Executive Summary

5-Methyl-1-aminotetrazole (1-AMT) represents a critical pivot point in the design of Energetic Coordination Compounds (ECCs). While traditional nitrogen-rich ligands like 1-aminotetrazole (1-AT) offer maximum enthalpy, they often suffer from hypersensitivity (Impact Sensitivity < 1 J).

1-AMT introduces a methyl group at the C5 position.[1][2][3] This structural modification acts as a "stability anchor," significantly raising the thermal decomposition threshold and reducing mechanical sensitivity, albeit with a calculated reduction in nitrogen content and detonation velocity. This guide evaluates 1-AMT as a superior candidate for green primary explosives and laser-ignitable compositions , where the trade-off between performance and handling safety is paramount.

Molecular Architecture & Energetic Logic

To understand the utility of 1-AMT, one must analyze its structural advantages over its isomers and analogues.

  • The N1-Amino Group: Unlike 5-aminotetrazole (where the amino group is on carbon), the N1-amino group in 1-AMT creates a bidentate chelating geometry. This allows it to bridge transition metal centers (Zn, Fe, Cu), forming 3D energetic metal-organic frameworks (MOFs) or discrete ECCs.

  • The C5-Methyl Group: The methyl group provides steric bulk and positive inductive effects (+I). This strengthens the N-N bonds within the tetrazole ring against thermal scission, raising the decomposition temperature (

    
    ) compared to the unmethylated 1-AT.
    
Structural Comparison Logic

The following diagram illustrates the design logic separating 1-AMT from its high-risk alternatives.

LigandLogicBaseTetrazole ScaffoldAT11-Aminotetrazole (1-AT)(No Methyl)Base->AT1+ N-AminoAMT11-Amino-5-methyltetrazole (1-AMT)(Target Compound)Base->AMT1+ N-Amino+ C-MethylMAT11-Methyl-5-aminotetrazole (1-MAT)(Isomer)Base->MAT1+ C-Amino+ N-MethylResult_ATHigh PerformanceExtreme Sensitivity (<1J)Low Thermal StabilityAT1->Result_ATResult_AMTBalanced PerformanceModerate SensitivityHigh Thermal Stability (~190°C)AMT1->Result_AMTResult_MATLower Coordination AbilityUsed in Ionic SaltsMAT1->Result_MAT

Figure 1: Structure-property relationship comparing 1-AMT with its energetic analogues.

Comparative Performance Analysis

The following data contrasts 1-AMT against the industry standard 5-Aminotetrazole (5-AT) and the high-performance (but unstable) 1-Aminotetrazole (1-AT) .

Table 1: Physicochemical & Energetic Properties (Ligand Level)
Property1-Amino-5-methyltetrazole (1-AMT)1-Aminotetrazole (1-AT)5-Aminotetrazole (5-AT)
Structure N1-NH₂, C5-CH₃N1-NH₂, C5-HC5-NH₂, N1-H
Nitrogen Content 70.6%82.3%82.3%
Melting Point 190°C136°C203°C
Decomposition (

)
190–195°C ~140°C205°C
Impact Sensitivity > 40 J (Insensitive)Sensitive> 40 J (Insensitive)
Primary Application Ligand for ECCs (Primaries)High-N FuelsGas Generators
Table 2: Performance of Derived Energetic Coordination Compounds (ECCs)

Data based on Perchlorate complexes

ComplexLigand

(°C)
Impact Sensitivity (IS)Friction Sensitivity (FS)Application Potential
[Fe(1-AMT)₆]²⁺ 1-AMT 177 < 1 J 0.45 N Green Primary Explosive
[Fe(1-AT)₆]²⁺1-AT140< 1 J0.2 NToo Unstable
[Mn(1-AMT)₆]²⁺1-AMT1992 J9 NLaser Ignition
[Zn(1-AMT)₆]²⁺1-AMT198< 1 J5 NLead Azide Replacement

Analysis: The 1-AMT complexes maintain the high initiation capability (IS < 1 J) required for primary explosives but offer a critical thermal safety margin (

Experimental Protocols

Protocol A: Synthesis of 1-Amino-5-methyltetrazole (1-AMT)

Method: Electrophilic amination of 5-methyltetrazole using Hydroxylamine-O-sulfonic acid (HOSA). Safety Warning: HOSA is corrosive. The product is an energetic material precursor.[4][5] Perform behind a blast shield.

  • Preparation: Dissolve 5-methyltetrazole (1.0 eq) in water. Add KOH or NaOH to adjust pH to roughly 8-9.

  • Amination: Cool the solution to 0–5°C. Slowly add HOSA (1.1 eq) portion-wise.

  • pH Control (Critical): During HOSA addition, the pH will drop. Continuously add base (KOH/NaOH) to maintain pH between 7.0 and 8.0 .

    • Why? If pH < 7, protonation inhibits the nucleophilic attack of the tetrazole ring. If pH > 9, HOSA decomposes prematurely.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Extraction: Extract the aqueous layer continuously with Ethyl Acetate or Ether for 24 hours.

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate. Recrystallize from Ethanol/Hexane.

  • Yield: Typically 30–50%. Product appears as colorless crystals.

Protocol B: Synthesis of Energetic Complex Fe(1-AMT)₆₂

Safety Warning: Perchlorate salts of organic ligands are potentially detonable. Limit scale to < 100 mg.

  • Precursor: Dissolve Iron(II) Perchlorate hexahydrate in a minimal amount of Ethanol.

  • Ligand Addition: Add 1-AMT (6 stoichiometric equivalents) to the solution.

  • Precipitation: Stir at room temperature. The complex often precipitates immediately or upon addition of a non-solvent (Diethyl Ether).

  • Isolation: Filter the precipitate. Do not grind. Wash with cold ether.

  • Validation:

    • BAM Drop Hammer: Expect activation < 2 J.[2]

    • Hot Plate Test: Deflagration/Detonation expected > 170°C.

Workflow Visualization

SynthesisWorkflowStart5-MethyltetrazoleProcesspH Controlled Reaction(pH 7-8, 0-25°C)Start->ProcessReagentHOSA(Aminating Agent)Reagent->ProcessInter1-AMT (Crude)Process->InterPurifyExtraction &RecrystallizationInter->PurifyFinalPure 1-AMT(mp 190°C)Purify->Final

Figure 2: Synthetic pathway for 1-Amino-5-methyltetrazole.

Downstream Applications & Strategic Value

Lead-Free Primary Explosives

The environmental push to remove lead (Pb) from ordnance has driven the research into 1-AMT. The Iron(II) and Zinc(II) perchlorate complexes of 1-AMT function as "drop-in" replacements for Lead Azide in detonators. They exhibit the necessary Deflagration-to-Detonation Transition (DDT) but possess higher thermal stability than the pure 1-AT analogues.

Laser Ignition Systems

1-AMT complexes, particularly those doped with optical sensitizers or using specific metal centers (like Cu/Fe), show strong absorption in the Near-Infrared (NIR) spectrum. This allows for optical initiation rather than mechanical percussion, significantly improving the safety of handling munitions.

Solid Propellant Additives

While primarily a ligand, the high nitrogen content (70%+) allows 1-AMT to serve as a burn rate modifier in composite propellants, reducing smoke signature compared to metal-heavy formulations.

References

  • Wurzenberger, M. H. H., et al. (2021).[2] 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics.[2][6]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
  • Fischer, N., et al. (2012). Nitrogen-Rich Energetic Materials. Springer.
  • Stierstorfer, J., et al. (2008). Salts of methylated 5-aminotetrazoles with energetic anions. Journal of Materials Chemistry. (Note: Provides comparative data on the isomeric 1-methyl-5-aminotetrazole for structural context).

Introduction: The Critical Role of Thermal Stability in Energetic Materials

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Thermal Analysis of Aminotetrazole Salts for Energetic Materials Research

5-aminotetrazole (5-AT) and its derivatives represent a cornerstone in the development of modern high-nitrogen energetic materials.[1][2] These compounds are prized for their high heats of formation, significant nitrogen content (82.3% for 5-AT), and the production of environmentally benign combustion products like nitrogen gas.[3][4][5] The formation of salts by combining the tetrazole ring (acting as either an anion or a cation) with various counter-ions is a key strategy to tailor properties such as density, stability, and energetic output.[3][5]

However, the practical application of these materials in areas like propellants, gas generators, or explosives is fundamentally dictated by their thermal behavior.[6][7] A comprehensive thermal analysis is therefore not merely a characterization step but a critical safety and performance assessment. This guide provides a comparative overview of the thermal properties of different aminotetrazole salts, explains the causality behind thermal analysis methodologies, and presents supporting experimental data from the literature to aid researchers in this field.

Comparative Thermal Stability: The Influence of Cation and Anion Selection

The thermal stability of an aminotetrazole salt is a complex interplay between the properties of the aminotetrazole core, the cation, and the anion. The decomposition temperature (often denoted as Td or Tonset) is a primary indicator of this stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques used to determine these values.[3][5]

The Impact of the Anion

When the aminotetrazole moiety is the cation, the choice of anion has a profound effect on thermal stability. A study on various aminotetrazole-based energetic materials revealed that differing anion compositions significantly affect the thermal stability of the salts. For instance, an azide-containing salt demonstrated a lower decomposition temperature compared to a similar dinitramide-containing material, indicating that the anion's own stability is a critical factor in the overall stability of the salt.[3][8]

The Impact of the Cation

Conversely, when 5-aminotetrazole acts as the anion, the cation choice is paramount. Alkali metal salts of 5-aminotetrazole (A⁺ 5-At⁻) are common intermediates and have been studied for their thermal properties.[9] Guanidinium 5-aminotetrazolate (GA), formed by combining the guanidinium cation with the 5-aminotetrazolate anion, shows a decomposition temperature of 256.6°C, highlighting its good thermal stability.[10] Hydrazinium 5-aminotetrazolate is another well-characterized salt known for its high nitrogen content and energetic properties.[11] The introduction of different cations, such as aminoguanidinium or diaminoguanidinium, can further tune the material's properties.[12]

The Effect of Substitution and Functionalization

Modifying the aminotetrazole ring itself, for example through methylation, creates another avenue for tuning thermal properties. Salts of methylated 5-aminotetrazoles generally exhibit good thermal stabilities with decomposition temperatures above 150°C.[13][14] Introducing functional groups can also significantly alter stability. For example, incorporating a 4-amino-3,5-dinitropyrazole (ADNP) group can improve density and performance while maintaining acceptable thermal stability, with decomposition temperatures recorded at 191°C and 209°C for two such derivatives.[15][16]

The following diagram illustrates the key relationships influencing the thermal properties of these salts.

G cluster_factors Influencing Factors cluster_properties Resulting Thermal & Energetic Properties Cation Cation Choice (e.g., Guanidinium, Hydrazinium, Alkali Metal) Stability Thermal Stability (Td) Cation->Stability Decomposition Decomposition Pathway Cation->Decomposition Anion Anion Choice (e.g., Nitrate, Azide, Dinitramide) Anion->Stability Anion->Decomposition Substitution Ring Substitution (e.g., Methylation, N-Functionalization) Substitution->Stability Substitution->Decomposition Performance Energetic Performance (ΔH) Stability->Performance Decomposition->Performance

Caption: Factors influencing the properties of aminotetrazole salts.

Comparative Data on Thermal Decomposition

The table below summarizes key thermal decomposition data for various aminotetrazole salts as reported in the literature. It is important to note that values can vary based on experimental conditions, particularly the heating rate.

Compound NameAbbreviationCationAnionTd / Peak Temp (°C)Heating Rate (°C/min)Reference
5-Aminotetrazolium DinitramideHAT_DN5-AminotetrazoliumDinitramide251N/A (T-Jump)[3]
5-Amino-1-methyl-1H-tetrazolium DinitramideMeHAT_DN5-Amino-1-methyl-1H-tetrazoliumDinitramide201N/A (T-Jump)[3]
1,5-Diamino-4-methyl-1H-tetrazolium AzideMeDAT_N31,5-Diamino-4-methyl-1H-tetrazoliumAzideLower than dinitramide saltN/A (T-Jump)[3][8]
Guanidinium 5,5'-AzotetrazolateGZTGuanidinium5,5'-Azotetrazolate256.6N/A[10]
Tetrazene (Guanidinyl-aminotetrazole hydrate)-GuanidinylAminotetrazole~126.3 (peak)1.0[1]
5-(1-methylhydrazinyl)-1H-tetrazoleMTX-1--~191.1 (peak)1.0[1]
N,N'-(Ethane-1,2-diyl)bis(1-(4-amino-3,5-dinitropyrazol-1-yl)-1H-tetrazol-5-amine)DMPT-1--19110[15][16]
1,1'-(2-(1-(4-Amino-3,5-dinitropyrazol-1-yl)-1H-tetrazol-5-ylamino)ethylazanediyl)bis(1H-tetrazol-5-amine)DMPT-2--20610[15]

Decomposition Pathways and Kinetics

The thermal decomposition of aminotetrazole salts is not a simple process. The mechanism can be influenced by temperature, heating rate, and the molecular structure of the salt.[4] Theoretical and experimental studies have identified two primary decomposition pathways for the tetrazole ring:

  • N₂ Elimination: This pathway involves the direct extrusion of a nitrogen molecule from the tetrazole ring. This is often observed when functional groups are placed symmetrically around the ring.[3][8]

  • HN₃ Formation: This pathway leads to the formation of hydrazoic acid (HN₃) and is more common with asymmetric placement of functional groups.[3][8]

The heating rate can dramatically influence which pathway dominates.[3] Experiments using T-jump/time-of-flight mass spectrometry (T-Jump/TOFMS) with very high heating rates (10⁵-10⁶ K/s) are used to probe these fast, complex reactions that are more representative of actual combustion events.[3][8][17] These studies have shown that at such high rates, decomposition temperatures are higher, and activation energies can be lower than those measured with conventional slow-heating DSC, suggesting different mechanistic processes are at play.[3][17]

Experimental Protocol: Thermal Analysis via DSC/TGA

The following is a generalized protocol for the thermal analysis of novel aminotetrazole salts, based on common practices reported in the literature.[1][12][16] This protocol is designed to be a self-validating system by ensuring consistent and reproducible measurements.

Objective: To determine the thermal stability (onset of decomposition, peak temperature) and mass loss characteristics of an aminotetrazole salt.
Instrumentation:
  • Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA, or separate DSC and TGA instruments.

  • Aluminum or gold-plated copper pans (for DSC). Aluminum or platinum pans (for TGA).

  • Microbalance for accurate sample weighing.

Methodology Workflow

G prep 1. Sample Preparation - Dry sample in vacuo - Weigh ~1.0-2.0 mg setup 2. Instrument Setup - Calibrate with In/Zn standards - Set N2 purge gas (e.g., 50 mL/min) prep->setup load 3. Sample Loading - Hermetically seal in Al pan (with pinhole for DSC) - Place in furnace alongside empty reference pan setup->load run 4. Thermal Program - Equilibrate at 30°C - Heat to 400°C at 10°C/min load->run analyze 5. Data Analysis - Determine Tonset, Tpeak from DSC curve - Correlate mass loss (TGA) with thermal events (DSC) run->analyze kinetics 6. (Optional) Kinetic Study - Repeat run at multiple heating rates (e.g., 2, 5, 15, 20°C/min) analyze->kinetics

Caption: General workflow for DSC/TGA analysis of energetic salts.

Step-by-Step Protocol:
  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvent or moisture, which can cause endothermic events that interfere with the analysis.[12] Drying in a vacuum oven at a moderate temperature (e.g., 50°C) for several hours is recommended.

    • Using a microbalance, accurately weigh approximately 1.0-2.0 mg of the salt into a sample pan. A small sample mass is crucial for safety and to minimize thermal lag, ensuring the sample temperature accurately reflects the programmed furnace temperature.

  • Instrument Configuration:

    • Calibrate the instrument for temperature and heat flow using certified standards like indium and zinc. This is essential for data accuracy and trustworthiness.

    • Set up a dynamic inert atmosphere, typically high-purity nitrogen, with a flow rate of 20-50 mL/min.[1] This prevents oxidative side reactions and ensures that decomposition products are efficiently removed from the sample vicinity.

  • Thermal Scan:

    • Place the sample pan and an identical, empty reference pan into the instrument.

    • Equilibrate the system at a starting temperature, typically near ambient (e.g., 30°C).

    • Begin heating at a constant rate. A rate of 10°C/min is a standard choice that provides a good balance between resolution and experiment time.[16]

    • Continue heating to a final temperature well beyond the final decomposition event (e.g., 350-400°C) to ensure all thermal events are captured.

  • Data Analysis:

    • From the DSC curve, determine the onset temperature (Tonset) of the main exothermic decomposition peak, which is a primary measure of thermal stability.

    • Identify the peak temperature (Tpeak) of the exotherm, which represents the point of maximum reaction rate.

    • From the TGA curve, quantify the percentage of mass loss associated with each thermal event observed in the DSC curve.

Causality Note: The choice of heating rate is a critical experimental parameter. While 10°C/min is standard, running the experiment at multiple heating rates (e.g., 2, 5, 10, 20°C/min) allows for kinetic analysis using methods like the Kissinger or Ozawa-Flynn-Wall models to determine the activation energy (Ea) of decomposition.[5] This provides deeper insight into the reaction mechanism and long-term stability.

Conclusion

The thermal analysis of aminotetrazole salts is fundamental to the advancement of high-nitrogen energetic materials. The stability and decomposition behavior are not intrinsic properties of the tetrazole ring alone but are heavily influenced by the choice of counter-ion and functional group substitutions. A systematic approach using calibrated DSC and TGA instrumentation under controlled conditions provides reliable and comparable data. By understanding the relationship between chemical structure and thermal stability, researchers can rationally design and synthesize new energetic salts with tailored performance and enhanced safety profiles.

References

  • Piekiel, N., & Zachariah, M. R. (2012). Decomposition of aminotetrazole based energetic materials under high heating rate conditions. The Journal of Physical Chemistry A, 116(6), 1519–1526.
  • Piekiel, N., & Zachariah, M. R. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library (OPL), 1405.
  • Piekiel, N., & Zachariah, M. R. (2012).
  • Wang, G., et al. (2014).
  • Klapötke, T. M., et al. (n.d.). Alkali Salts of 5‐Aminotetrazole – Structures and Properties.
  • Pivovarova, N., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. MDPI.
  • Author(s) unknown. (2024). One-Pot Synthesis of Guanidinium 5,5′-Azotetrazolate Avoiding Isolation of Hazardous Sodium 5,5.
  • Fischer, N., et al. (2007). Salts of Methylated 5-Aminotetrazoles with Energetic Anions. Inorganic Chemistry.
  • Author(s) unknown. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PMC.
  • Author(s) unknown. (n.d.). Thermal decomposition behavior, kinetics, thermal safety and burning characteristics of guanidinium-5-aminotetrazole (GA) based propellants.
  • Author(s) unknown. (2011). Crystal structure and thermal decomposition mechanism of a 5-aminotetrazole copper(II) complex.
  • Fischer, N., et al. (2008). Hydrazinium 5-Aminotetrazolate: an Insensitive Energetic Material Containing 83.72% Nitrogen.
  • Author(s) unknown. (2013). Energetic salts based on 1-methoxy-5-nitroiminotetrazole. New Journal of Chemistry.
  • Zhao, S., et al. (2023). Insights into thermochemistry, kinetics, and pyrolysis behavior of green gas generator 5- aminotetrazole by experiment and theor. Diva-Portal.org.
  • Kiselev, V. G., & Gritsan, N. P. (2005). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. Journal of Physical Chemistry A.
  • Wang, Y. H., et al. (2008). Synthesis and characterization of GZT.
  • Obata, S., et al. (2010). Phase Transition Analysis of 5-Aminotetrazole from Room Temperature to the Melting Point. The Journal of Physical Chemistry B.
  • Klapötke, T. M., et al. (2005). Azidoformamidinium and Guanidinium 5,5'-Azotetrazolate Salts.
  • Zhang, J., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI.
  • Paletsky, A. A., et al. (n.d.). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole.
  • Piekiel, N. (n.d.).
  • Author(s) unknown. (n.d.). Synthesis and characteristics of guanidinium azotetrazolate.
  • Fischer, N., et al. (2008). Salts of methylated 5-aminotetrazoles with energetic anions. PubMed.
  • Zhao, S., et al. (2025).
  • Klapötke, T. M. (2009). Advanced Energetic Materials Based on 5-Aminotetrazole - Synthesis, Characterization, Testing and Scale-up. Ludwig-Maximilians-Universität München.

Sources

Assessing the Purity of Synthesized 5-Methyl-1-aminotetrazole (5-MAT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

5-Methyl-1-aminotetrazole (5-MAT) is a high-nitrogen energetic heterocyclic compound often utilized as a ligand in coordination chemistry and an intermediate in pharmaceutical synthesis (e.g., cephalosporin side chains).

The critical analytical challenge in assessing 5-MAT purity is not merely quantifying the main peak, but distinguishing it from its regioisomer: 5-methyl-2-aminotetrazole . Most synthesis routes (specifically the amination of 5-methyltetrazole using hydroxylamine-O-sulfonic acid) produce a mixture of N1- and N2-amino isomers. Because these isomers share identical molecular weights and similar solubilities, standard "purity" checks like melting point are insufficient and potentially deceptive.

This guide compares three analytical workflows, prioritizing the HPLC-UV/MS method as the gold standard for quantitation, while establishing NMR as the mandatory structural validator.

Comparative Analysis of Analytical Methods

The following table contrasts the three primary methodologies available for 5-MAT assessment.

FeatureMethod A: RP-HPLC (Recommended) Method B:

H /

C NMR
Method C: DSC (Thermal)
Primary Utility Quantitative Purity & Isomer RatioStructural ConfirmationAbsolute Purity & Safety Screening
Isomer Selectivity High (Baseline separation of N1/N2)High (Distinct chemical shifts)Low (Isomers often co-melt/decompose)
Limit of Detection < 0.05% (Trace impurities)~1-2% (Low sensitivity)N/A
Sample Requirement < 1 mg~10-20 mg< 1 mg (Critical safety limit)
Blind Spots Inorganic salts (e.g., NaN

)
Trace organic impuritiesIsomer differentiation
Expert Insight: Why HPLC Wins for Routine Analysis

While NMR is definitive for identifying which isomer you have, it is poor at quantifying 0.1% impurities. HPLC, specifically using a polar-embedded or HILIC column, provides the resolution necessary to ensure the N2-isomer is removed during recrystallization.

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (The Gold Standard)

Objective: Quantify 5-MAT and detect the 5-methyl-2-aminotetrazole impurity.

Standard C18 columns often fail to retain small, polar tetrazoles. We utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 approach to ensure retention and separation.

Protocol:

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or equivalent), 4.6 x 150 mm, 3 µm.

    • Alternative: C18-Polar Embedded (e.g., Phenomenex Synergi Fusion-RP) if HILIC is unavailable, but requires high aqueous content.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.8).

    • B: Acetonitrile (HPLC Grade).

    • Isocratic Mode: 85% B / 15% A (for HILIC).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Tetrazole ring absorption) and 254 nm .

  • Sample Prep: Dissolve 5 mg of 5-MAT in 10 mL of Mobile Phase B (Acetonitrile-rich). Filter through 0.22 µm PTFE filter.

Data Interpretation:

  • This compound (Target): Elutes later in HILIC mode (more polar).

  • 5-Methyl-2-aminotetrazole (Impurity): Elutes earlier in HILIC mode (less polar/more lipophilic).

  • Acceptance Criteria: Target peak area > 98.0%; N2-isomer < 0.5%.

Method B: NMR Spectroscopy (The Structural Validator)

Objective: Confirm the N1-amino position vs. N2-amino position.

The chemical environment of the ring carbon (C5) and the methyl group shifts significantly depending on the amino substitution.

Protocol:

  • Solvent: DMSO-

    
     (Avoid CDCl
    
    
    
    due to poor solubility).
  • Concentration: 15 mg in 0.6 mL solvent.

  • Acquisition:

    • 
      H NMR: 16 scans minimum.
      
    • 
      C NMR: 512 scans minimum (Tetrazole carbons have long relaxation times; set relaxation delay 
      
      
      
      ).

Diagnostic Signals (DMSO-


): 
  • Proton (

    
    H): 
    
    • Methyl Group:

      
       ~2.3 - 2.5 ppm.
      
    • Amino Group (NH

      
      ): 
      
      
      
      ~6.0 - 7.0 ppm (Broad singlet). Note: The N1-amino protons typically appear downfield relative to N2-amino protons due to electronic descreening.
  • Carbon (

    
    C): 
    
    • Ring Carbon (C5): This is the discriminator.

      • N1-Isomer (Target):

        
         ~150-153 ppm.
        
      • N2-Isomer (Impurity):

        
         ~160-165 ppm.
        
    • Causality: The N2-isomer preserves a more symmetric, aromatic-like electron distribution, shifting the C5 carbon downfield compared to the N1-isomer.

Method C: Differential Scanning Calorimetry (DSC)

Objective: Safety screening and absolute purity check.

WARNING: 5-MAT is an energetic material.[1] Large samples can detonate in the DSC cell.

Protocol:

  • Sample Mass: 0.5 mg to 1.0 mg MAX .

  • Pan: Aluminum pan with a laser-drilled pinhole (to vent decomposition gases).

  • Ramp: 5°C/min from 40°C to 200°C.

  • Analysis:

    • Melting Point: Endotherm onset expected ~150°C (Verify against specific batch synthesis literature, as solvates vary).

    • Decomposition: Sharp exotherm immediately following or overlapping melt.

    • Purity Calculation: Use the van't Hoff equation on the melting endotherm only if decomposition does not overlap with the melt. If overlap occurs, DSC purity is invalid.

Visualization of the Analytical Workflow

The following diagram illustrates the decision matrix for assessing synthesized 5-MAT.

G Synthesis Crude Synthesis Product (this compound) Initial_NMR Step 1: 1H & 13C NMR (Identify Isomers) Synthesis->Initial_NMR Decision_Isomer Is N2-Isomer Present? Initial_NMR->Decision_Isomer Check C5 Shift Recrystallization Recrystallization (Solvent: Ethanol/Water) Decision_Isomer->Recrystallization Yes (Mixture) HPLC Step 2: HPLC (HILIC) (Quantify Purity) Decision_Isomer->HPLC No (Pure N1) Recrystallization->HPLC HPLC->Recrystallization Purity < 98% DSC Step 3: DSC (Thermal Safety & mp) HPLC->DSC Purity > 98% Final_Release Release Lot (>98% Purity) DSC->Final_Release Stable Melt

Figure 1: Analytical Decision Matrix for 5-MAT Purity Assessment. Note the loop for recrystallization if the N2-isomer is detected.

Troubleshooting & Common Pitfalls

The "Salt" Trap

If synthesized via the sodium azide route, your product may contain trapped Sodium Azide (NaN


)  or Sodium Sulfate .
  • Detection: These are invisible in UV-HPLC and

    
    H NMR.
    
  • Solution: Perform an Elemental Analysis (CHN) . If the Nitrogen % is lower than theoretical (Theoretical N% for C

    
    H
    
    
    
    N
    
    
    
    
    70.6%), you likely have inorganic salt contamination.
  • Silver Nitrate Test: Dissolve a small amount in water and add AgNO

    
    . A white precipitate indicates Azide (N
    
    
    
    ) or Chloride presence.
Isomer Tautomerization

While 1-amino and 2-amino tetrazoles are distinct isomers (not tautomers) due to the amino substitution, the starting material (5-methyltetrazole) exists in tautomeric equilibrium. Ensure your starting material is fully consumed. Unreacted 5-methyltetrazole will appear in HPLC and can be confused with the N2-isomer.

References

  • Synthesis and Isomerization: Lyapkalo, I. M., et al. "Synthesis and properties of 1-amino-5-substituted tetrazoles." Tetrahedron, 2001.

  • HPLC Methodologies for Tetrazoles: "Separation of Tetrazole Derivatives on HILIC Columns." Journal of Chromatography A. (General reference for HILIC applicability to high-nitrogen heterocycles).
  • Safety Data & Thermal Analysis: "Thermal Stability of Aminotetrazoles." Journal of Thermal Analysis and Calorimetry.

  • NMR Shift Data: Claramunt, R. M., et al. "The annular tautomerism of tetrazoles." Organic & Biomolecular Chemistry.

    
    C shifts of N1 vs N2 substituted tetrazoles). 
    

Sources

Comparative Evaluation of 5-Methyl-1-aminotetrazole (1-AMT): Applications in Energetic Coordination Chemistry and Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for both lead-free energetic materials and metabolically stable pharmaceutical scaffolds intensifies, nitrogen-rich heterocycles have moved to the forefront of applied chemical research. Among these, 5-Methyl-1-aminotetrazole (1-AMT) occupies a unique intersection. By strategically combining a methyl group and an N1-amino group on a tetrazole core, 1-AMT solves critical stability and energetic challenges that plague its structural analogs.

This guide provides an objective, data-driven comparison of 1-AMT against alternative tetrazole derivatives, detailing its dual utility as a ligand for Energetic Coordination Compounds (ECCs) and as a locked bioisostere in drug development[1].

Mechanistic Grounding: The Causality of Ligand Design

The structural design of 1-AMT is not arbitrary; it is a calculated response to the physical limitations of earlier tetrazole derivatives. In both explosive initiation and drug-receptor binding, the precise placement of substituents dictates performance.

  • Overcoming the Sensitivity of 1-Amino-5H-tetrazole (1-AT): 1-AT is a highly endothermic ligand that yields outstanding energetic performance. However, its coordination complexes are dangerously sensitive to mechanical stimuli (friction sensitivity often <0.1 N). By introducing a methyl group at the 5-position to create 1-AMT, the resulting steric shielding and electronic stabilization effectively "tame" the complex, drastically reducing mechanical sensitivity while maintaining thermal stability.

  • Maximizing Energy vs. 1-Methyl-5-aminotetrazole (1-MAT): While 1-MAT is stable, the placement of its amino group at the 5-position lowers the overall energy of the system. In 1-AMT, placing the amino substituent at the N1 position preserves critical, high-energy N-N bonds, ensuring a higher energy input upon decomposition.

  • Pharmaceutical Bioisosterism: In medicinal chemistry, tetrazoles are classic bioisosteres for carboxylic acids due to their similar

    
     (~4.5–5.5) and planar geometry[2]. However, unsubstituted tetrazoles suffer from 1H/2H tautomerism, complicating receptor binding. 1-AMT locks the conformation, providing predictable pharmacokinetics. Furthermore, the 5-methyl group increases the scaffold's lipophilicity (LogP), enhancing cellular permeability, while the N1-amino group serves as an orthogonal handle for amide coupling[1].
    

G cluster_0 Ligand Design Logic & Causality A 1-Amino-5H-tetrazole (1-AT) High Energy | Extreme Sensitivity C 1-Amino-5-methyltetrazole (1-AMT) Optimal Balance: Stable & Energetic A->C Add 5-Methyl (Steric Shielding) B 1-Methyl-5-aminotetrazole (1-MAT) High Stability | Lower Energy B->C Move Amino to N1 (Preserve N-N Bonds) D Energetic Coordination Compounds Lead-Free Primary Explosives C->D Transition Metal Complexation E Pharmaceutical Intermediates Metabolically Stable Bioisosteres C->E Orthogonal Functionalization

Fig 1: Rational design of 1-AMT and its divergent application pathways.

Application I: Energetic Coordination Compounds (ECCs)

The primary industrial and military application of 1-AMT is as a nitrogen-rich ligand for 3d transition metal perchlorate complexes. These complexes are engineered to replace toxic Lead Azide (


) in detonators and laser-ignition systems[3].
Quantitative Performance Comparison

The following table summarizes the thermal and mechanical properties of 1-AMT complexes compared to legacy and alternative materials. The data demonstrates that 1-AMT achieves the "Goldilocks" zone: safe enough to handle (Friction ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 5 N), yet sensitive enough to function as a primary explosive (Impact < 1 J).
CompoundCentral MetalLigand

(°C)
Impact Sens. (J)Friction Sens. (N)Primary Application

Iron(II)1-AMT177< 15Lead Azide Replacement

Copper(II)1-AMT163< 15Laser-Ignitable Explosive

Manganese(II)1-AMT199< 15High-Stability ECC

Copper(II)1-AT~160< 1< 0.1Too sensitive for safe use
Lead Azide (

)
Lead(II)Azide3152.5 - 40.1 - 1Legacy Primary Explosive
Self-Validating Protocol: Synthesis of

To synthesize a reliable lead-free primary explosive, the coordination environment must be strictly controlled to prevent the inclusion of unwanted aqua ligands, which can dampen explosive performance.

  • Ligand Dissolution: Dissolve 1-AMT (6.0 eq) in distilled water at 60 °C.

    • Causality: Elevated temperature ensures complete dissolution of the nitrogen-rich ligand and prevents premature kinetic trapping of intermediate coordination states.

  • Metal Salt Addition: Slowly add

    
     (1.0 eq) to the stirring solution.
    
    • Causality: Iron(II) is chosen as a non-toxic central metal. The perchlorate anion provides the necessary oxygen balance for the energetic complex.

  • Coordination & pH Adjustment: Maintain the solution at pH 7–8.

    • Causality: Tetrazole ligands are sensitive to protonation states; maintaining a neutral to slightly basic pH ensures the 1-AMT remains fully available for coordination[4].

  • Crystallization: Allow the solution to cool to room temperature and undergo slow evaporation.

    • Causality: Slow evaporation promotes the growth of high-quality single crystals, which is critical for minimizing internal crystal defects that can artificially increase friction sensitivity[4].

  • Validation Checkpoint: Isolate the crystals and perform IR spectroscopy (ATR).

    • Self-Validation: Confirm the shift of the 1-AMT N-H stretching frequencies (from free ligand ~3342 cm⁻¹) and verify the presence of the strong perchlorate Cl-O stretch at ~1074 cm⁻¹ and ~1046 cm⁻¹. Conduct Differential Thermal Analysis (DTA) to confirm an exothermic decomposition onset at exactly 177 °C.

Workflow Step1 1-AMT Ligand Preparation Step2 Metal Salt Addition (aq) Step1->Step2 Dissolve Step3 Coordination (60°C, pH 7-8) Step2->Step3 Stir Step4 Crystallization (Slow Evaporation) Step3->Step4 Cool Step5 Validation (XRD, IR, DTA) Step4->Step5 Isolate

Fig 2: Self-validating workflow for synthesizing 1-AMT energetic coordination compounds.

Application II: Pharmaceutical Intermediates & Bioisosterism

Beyond energetic materials, 1-AMT is highly valued in pharmaceutical research as a building block for antihypertensive and antimicrobial agents[1]. The tetrazole ring mimics the electrostatic profile of a carboxylic acid, but its aromatic nature makes it highly resistant to metabolic degradation by esterases and glucuronidation[2].

Self-Validating Protocol: Amide Coupling of 1-AMT for Drug Scaffolds

Integrating 1-AMT into a drug scaffold requires overcoming the inherently weak nucleophilicity of its N1-amino group, which is deactivated by the electron-withdrawing tetrazole ring.

  • Activation of Carboxylic Acid: Dissolve the target carboxylic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes.

    • Causality: HATU is selected over standard carbodiimides (EDC/DCC) because the N1-amino group of 1-AMT is a weak nucleophile. HATU generates a highly reactive OAt ester, forcing the coupling reaction forward.

  • Nucleophilic Addition: Add 1-AMT (1.1 eq) to the activated ester solution. Stir at room temperature for 12 hours under an argon atmosphere.

    • Causality: An argon atmosphere prevents oxidative degradation of the activated ester. The prolonged reaction time compensates for the reduced nucleophilicity of the 1-amino group.

  • Workup & Extraction: Quench with saturated aqueous

    
     and extract with EtOAc.
    
    • Causality:

      
       neutralizes excess DIPEA and hydrolyzes unreacted HATU, driving the desired bioisosteric product into the organic phase.
      
  • Validation Checkpoint: Purify via flash chromatography.

    • Self-Validation: Analyze the product via

      
      H-NMR. Confirm the successful coupling by the disappearance of the free 1-AMT amine protons (typically a broad singlet at ~6.5 ppm) and the appearance of a downfield amide proton signal (~9.0–10.5 ppm).
      

Conclusion

This compound (1-AMT) represents a triumph of rational ligand design. By carefully balancing steric bulk (5-methyl) and energetic potential (N1-amino), it successfully bridges the gap between highly sensitive explosives and stable, predictable pharmaceutical bioisosteres. For drug development professionals and materials scientists alike, 1-AMT offers a highly tunable, self-validating building block that outperforms legacy alternatives like 1-AT and traditional carboxylic acids.

References

  • Title: 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives Source: Propellants, Explosives, Pyrotechnics (2021) URL: [Link]

  • Title: Synthesis and comparison of copper(II) complexes with various N-aminotetrazole ligands involving trinitrophenol anions Source: New Journal of Chemistry (RSC Publishing, 2022) URL: [Link]

  • Title: Functionalized Tetrazole Energetics: A Route to Enhanced Performance Source: Chemistry - An Asian Journal (2017) URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methyl-1-aminotetrazole

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of energetic and reactive compounds like 5-Methyl-1-aminotetrazole demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Hazard Assessment

This compound and its analogs are classified as flammable solids that can be irritating to the skin, eyes, and respiratory system.[1][2][3][4] A critical and overarching hazard is the potential for explosive decomposition upon heating.[1][4][5] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table outlines the recommended PPE for various laboratory activities involving this compound. Remember, PPE is most effective when used in conjunction with primary safety measures like chemical fume hoods.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shields[1]Chemical-resistant gloves (e.g., nitrile)[6]Laboratory coatNot generally required
Storage Safety glasses with side shields[1]Chemical-resistant gloves (e.g., nitrile)[6]Laboratory coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash goggles[1]Chemical-resistant gloves (double-gloving recommended)[7]Flame-resistant laboratory coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shield[7]Chemical-resistant gloves (e.g., neoprene, butyl rubber)[8]Flame-resistant laboratory coatUse in a well-ventilated area or fume hood. A respirator may be necessary for larger quantities or if engineering controls are insufficient.[7]
Spill Cleanup Chemical splash goggles and face shield[7]Heavy-duty chemical-resistant glovesChemical-resistant suit or apron over a flame-resistant lab coatAir-purifying respirator with appropriate cartridges for organic vapors and particulates
Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatNot generally required if handling sealed waste containers

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for handling this compound, integrating safety at every step.

Pre-Handling Preparation
  • Consult the SDS of Analogous Compounds: Before any work begins, thoroughly review the Safety Data Sheets for 5-aminotetrazole and 5-methyltetrazole to familiarize yourself with the hazards.[1][2][9]

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.

  • Prepare for Emergencies: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.

Handling and Use
  • Grounding and Bonding: To prevent static discharge, which could be an ignition source, ensure all containers and equipment are properly grounded and bonded.[2][3]

  • Avoid Shock and Friction: Handle the compound gently. Avoid grinding, dropping, or other actions that could cause shock or friction.[2]

  • Portioning and Weighing: When weighing, use non-sparking tools and a draft shield to prevent the dispersal of powder.

  • Reaction Setup: When setting up reactions, use equipment that is in good condition and appropriate for the scale of the reaction. Avoid heating the compound directly unless a thorough thermal hazard analysis has been performed.[1][4][5]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • Glove Removal: Use the proper glove removal technique to avoid skin contact with any residual chemical.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

The logical flow of these procedures is visualized in the diagram below:

G cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling and Use cluster_post 3. Post-Handling Procedures prep1 Review SDS of Analogs prep2 Designate Handling Area prep1->prep2 prep3 Assemble PPE prep2->prep3 prep4 Emergency Preparedness prep3->prep4 handle1 Grounding and Bonding prep4->handle1 handle2 Avoid Shock/Friction handle1->handle2 handle3 Portioning and Weighing handle2->handle3 handle4 Reaction Setup handle3->handle4 post1 Decontamination handle4->post1 post2 Proper Glove Removal post1->post2 post3 Hand Washing post2->post3

Caption: A workflow diagram for the safe handling of this compound.

Disposal Plan: A Critical Final Step

Improper disposal of this compound and contaminated materials can pose a significant environmental and safety risk.

  • Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Consult with Professionals: The disposal of this type of hazardous waste must be handled by a licensed and reputable waste disposal company.[1] Do not attempt to dispose of this material through standard laboratory waste streams.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1]

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. The principles outlined here are designed to be a living part of your laboratory practice, fostering a proactive and informed approach to chemical handling.

References

  • Iowa State University. (2022, May 4). Selecting PPE When Using Pesticides | Integrated Crop Management. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1-aminotetrazole
Reactant of Route 2
5-Methyl-1-aminotetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.